BU 72
Description
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Structure
3D Structure
Properties
CAS No. |
173265-76-4 |
|---|---|
Molecular Formula |
C28H32N2O2 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(1R,2S,4R,6R,10R)-6-methoxy-5,20-dimethyl-4-phenyl-3,20-diazahexacyclo[8.7.3.15,9.01,9.02,6.012,17]henicosa-7,12(17),13,15-tetraen-15-ol |
InChI |
InChI=1S/C28H32N2O2/c1-25-17-26-11-12-28(25,32-3)24(29-23(25)18-7-5-4-6-8-18)27(26)13-14-30(2)22(26)15-19-9-10-20(31)16-21(19)27/h4-12,16,22-24,29,31H,13-15,17H2,1-3H3/t22-,23-,24+,25?,26?,27+,28+/m1/s1 |
InChI Key |
RGJHUVJQGAAZLK-DIZBDODISA-N |
Isomeric SMILES |
CC12CC34C=C[C@@]1([C@H]([C@@]35CCN([C@@H]4CC6=C5C=C(C=C6)O)C)N[C@@H]2C7=CC=CC=C7)OC |
Canonical SMILES |
CC12CC34C=CC1(C(C35CCN(C4CC6=C5C=C(C=C6)O)C)NC2C7=CC=CC=C7)OC |
Synonyms |
[2S-(2α,3α,3aβ,5aα,6β,11bβ,11cα)]-2,3,3a,6,7,11c-Hexahydro-3a-methoxy-3,14-dimethyl-2-phenyl-, 6,11b-(Iminoethano)-3,5a-methano-1H-naphth[2,1-g]indol-10-ol |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Potency of BU72: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BU72 is a semi-synthetic morphinan derivative that has garnered significant attention within the pharmacological research community for its exceptionally high potency and efficacy as an opioid receptor agonist. Its unique pharmacological profile, characterized by profound analgesia and a long duration of action, distinguishes it from many other opioids. This technical guide provides an in-depth exploration of the mechanism of action of BU72, consolidating current scientific understanding of its interactions with opioid receptors, downstream signaling cascades, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: A Multi-Receptor Engagement
The primary mechanism of action of BU72 involves its interaction with the classical opioid receptors: mu (µ), delta (δ), and kappa (κ). Unlike many opioids that exhibit high selectivity for a single receptor subtype, BU72 demonstrates a more complex binding profile, acting as a potent agonist across multiple opioid receptor types. This multi-receptor engagement is central to its powerful and long-lasting effects.
Opioid Receptor Binding Affinity and Functional Activity
BU72 exhibits exceptionally high binding affinity for the µ-opioid receptor (MOR), with studies reporting dissociation constants (Ki) in the nanomolar to picomolar range, indicating a very strong and prolonged interaction with the receptor.[1][2] In functional assays, it acts as a high-efficacy full agonist at the MOR, surpassing the maximal effect of the standard full agonist DAMGO.[3]
At the δ-opioid receptor (DOR), BU72 behaves as a partial agonist. Its activity at the κ-opioid receptor (KOR) is that of a full agonist.[2] This complex pharmacology, with varying degrees of agonism at different opioid receptors, contributes to its unique in vivo effects.
Quantitative Pharmacological Profile of BU72
The following tables summarize the quantitative data on the binding affinity and functional potency of BU72 at the three main opioid receptors.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| µ-Opioid Receptor (MOR) | 0.15 nM (crude brain membranes) | [1][2] |
| µ-Opioid Receptor (MOR) | 0.01 nM (purified receptor with Gi protein) | [1][2] |
| Receptor Subtype | Functional Potency (EC50) | Efficacy (Emax) | Reference |
| µ-Opioid Receptor (MOR) | 0.054 nM | High (stronger than DAMGO) | [3][4] |
| δ-Opioid Receptor (DOR) | 0.58 nM | Partial Agonist | [4] |
| κ-Opioid Receptor (KOR) | 0.033 nM | Full Agonist | [4] |
Downstream Signaling Pathways
Upon binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs), BU72 initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.
Activation of the µ-opioid receptor by BU72 leads to the coupling of inhibitory G-proteins (Gi/o). This interaction results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] The activated Gi/o proteins also modulate ion channel activity, primarily by opening G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels.[6][7] The opening of potassium channels leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability. The inhibition of calcium channels presynaptically reduces the release of neurotransmitters, such as glutamate and substance P, which are involved in pain transmission.[6]
Experimental Protocols
The characterization of BU72's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of BU72 for opioid receptors.
Objective: To quantify the affinity of a test compound (BU72) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells, or brain tissue).
-
Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]diprenorphine for general opioid receptor binding, or more specific radioligands).
-
Test compound (BU72) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a non-radiolabeled ligand, e.g., 10 µM naloxone).
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein), a fixed concentration of the radioligand, and varying concentrations of the test compound (BU72). For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a high concentration of an unlabeled ligand.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assays
These functional assays are used to determine the potency (EC50) and efficacy (Emax) of BU72 as an agonist.
Objective: To measure the activation of G-proteins by an agonist (BU72) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes expressing the opioid receptor and associated G-proteins.
-
[³⁵S]GTPγS.
-
Test compound (BU72) at various concentrations.
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Basal binding control (no agonist).
-
Non-specific binding control (a high concentration of unlabeled GTPγS).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Similar to the radioligand binding assay, prepare and quantify the protein concentration of the cell membranes.
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound (BU72).
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of BU72 to generate a dose-response curve. From this curve, the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) can be determined.
Structural Insights from Crystallography
The high affinity and potency of BU72 made it an invaluable tool for structural biologists. In a landmark study, the crystal structure of the µ-opioid receptor was solved in its active state, bound to BU72 and stabilized by a G-protein-mimetic nanobody.[8] This structure provided unprecedented insights into the molecular interactions that govern agonist binding and receptor activation.
The crystal structure revealed that BU72 binds deep within the orthosteric binding pocket of the µ-opioid receptor. The interaction is predominantly hydrophobic, with key polar interactions involving the phenolic hydroxyl group of BU72 and a conserved aspartate residue in transmembrane helix 3 (D147³.³²) of the receptor.[8] Interestingly, later analysis of the crystal structure suggested the possibility of a covalent adduct forming between BU72 and a histidine residue in the N-terminus of the receptor under the crystallization conditions, though this is considered an experimental artifact and not representative of its physiological binding.[3][9][10][11][12]
Conclusion
BU72 is a uniquely potent and efficacious opioid receptor agonist with a complex pharmacological profile. Its mechanism of action is characterized by high-affinity binding and potent agonism at the µ-opioid receptor, coupled with partial agonism at the δ-opioid receptor and full agonism at the κ-opioid receptor. This multi-receptor activity, combined with its long duration of action, underpins its profound pharmacological effects. The detailed understanding of its interaction with the µ-opioid receptor at a molecular level, aided by crystallographic studies, continues to inform the design of novel analgesics with improved therapeutic profiles. The experimental protocols detailed herein provide a foundation for the continued investigation of BU72 and other novel opioid compounds.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. BU72 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reanalysis of a μ opioid receptor crystal structure reveals a covalent adduct with BU72 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Opioid Receptor Binding Affinity of BU-72
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the opioid receptor binding characteristics of BU-72, a potent morphinan derivative. The document details its binding affinity, functional activity, the experimental protocols used for its characterization, and the associated signaling pathways.
Quantitative Binding and Functional Activity Data
BU-72 is a high-affinity ligand for the μ-opioid receptor (μOR) and also interacts with the δ-opioid (δOR) and κ-opioid (κOR) receptors.[1] The following tables summarize the quantitative data on its binding affinity (Ki) and functional potency (EC50).
Table 1: BU-72 Opioid Receptor Binding Affinity (Ki)
| Receptor Subtype | Ki (nM) | Tissue/System | Notes |
| μ-Opioid Receptor (μOR) | 0.15 | Crude brain membranes | High affinity demonstrated in a native tissue preparation. |
| 0.01 | Purified μOR with Gi protein | Exceptionally high affinity observed in a purified and functionally coupled system. | |
| δ-Opioid Receptor (δOR) | Not explicitly reported | - | Described as a partial agonist.[1] |
| κ-Opioid Receptor (κOR) | Not explicitly reported | - | Described as a full agonist.[1] |
Table 2: BU-72 Opioid Receptor Functional Potency (EC50)
| Receptor Subtype | EC50 (nM) | Assay Type | Notes |
| μ-Opioid Receptor (μOR) | 0.054 | [³⁵S]GTPγS binding assay | Indicates high potency in activating G-protein signaling.[2] |
| δ-Opioid Receptor (δOR) | 0.58 | [³⁵S]GTPγS binding assay | Demonstrates partial agonism with lower potency compared to μOR and κOR.[2] |
| κ-Opioid Receptor (κOR) | 0.033 | [³⁵S]GTPγS binding assay | Shows very high potency as a full agonist.[2] |
Experimental Protocols
The characterization of BU-72's interaction with opioid receptors involves two primary types of in vitro assays: radioligand competition binding assays to determine binding affinity (Ki) and functional assays, such as the [³⁵S]GTPγS binding assay, to measure agonist-induced G-protein activation (EC50 and Emax).
This assay determines the affinity of an unlabeled compound (BU-72) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of BU-72 for opioid receptors.
Materials:
-
Membrane Preparations: Homogenates from cells expressing the opioid receptor of interest (e.g., CHO cells) or from brain tissue.
-
Radioligand: A high-affinity radiolabeled opioid ligand, such as [³H]diprenorphine.
-
Unlabeled Ligand: BU-72 at various concentrations.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂.
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Methodology:
-
Incubation: A mixture containing the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of BU-72 is incubated in the assay buffer.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand. The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of BU-72 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Workflow Diagram:
This functional assay measures the activation of G-proteins upon agonist binding to a G-protein-coupled receptor (GPCR), such as the opioid receptors.
Objective: To determine the potency (EC50) and efficacy (Emax) of BU-72 as an opioid receptor agonist.
Materials:
-
Membrane Preparations: As described for the binding assay.
-
[³⁵S]GTPγS: A non-hydrolyzable analog of GTP that is radiolabeled.
-
GDP: Guanosine diphosphate, to ensure a basal state of the G-protein.
-
Agonist: BU-72 at various concentrations.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂, NaCl, and a reducing agent like DTT.
-
Filtration System and Scintillation Counter: As described above.
Methodology:
-
Pre-incubation: The membrane preparation is pre-incubated with GDP to ensure that the G-proteins are in their inactive, GDP-bound state.
-
Incubation: The membranes are then incubated with varying concentrations of BU-72 in the presence of [³⁵S]GTPγS.
-
G-protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Termination and Separation: The reaction is terminated, and the mixture is filtered to separate the [³⁵S]GTPγS-bound G-proteins from the unbound radiolabel.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Data Analysis: The concentration of BU-72 that produces 50% of the maximal response (EC50) and the maximum response (Emax) are determined from the dose-response curve.
Workflow Diagram:
Signaling Pathways
Upon binding of an agonist like BU-72, the μ-opioid receptor undergoes a conformational change that initiates an intracellular signaling cascade. As a GPCR, the μOR is coupled to inhibitory G-proteins (Gi/o).
Key Signaling Events:
-
G-protein Activation: Agonist binding causes the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G-protein.
-
Subunit Dissociation: The G-protein dissociates into its Gαi/o and Gβγ subunits.
-
Downstream Effectors:
-
Gαi/o: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the cell membrane. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.
-
Signaling Pathway Diagram:
References
BU 72: A Technical Guide to a High-Affinity Morphinan Opioid Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BU 72, a complex morphinan derivative, has garnered significant interest within the field of pharmacology due to its exceptionally high affinity and efficacy as a µ-opioid receptor (MOR) agonist. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. It includes a detailed summary of its binding affinities and functional activities at opioid receptors, outlines key experimental methodologies for its characterization, and visualizes its interaction with cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in opioid research and the development of novel analgesic compounds.
Chemical Structure and Properties
This compound is a bridged pyrrolidinomorphinan, synthesized in several steps from thebaine. Its chemical structure has been a subject of revision, with the current understanding confirming the (R) configuration for the phenyl group.[1]
IUPAC Name: (2R,3S,3aR,5aR,6R,11bR,11cS)-3a-methoxy-3,14-dimethyl-2-phenyl-2,3,3a,6,7,11c-hexahydro-1H-6,11b-(epiminoethano)-3,5a-methanonaphtho[2,1-g]indol-10-ol[1]
Key Chemical and Physical Data:
| Property | Value | Reference |
| CAS Number | 173265-76-4 | [1] |
| Molecular Formula | C₂₈H₃₂N₂O₂ | [1] |
| Molar Mass | 428.576 g·mol⁻¹ | [1] |
| InChI Key | RGJHUVJQGAAZLK-GKTFKBBASA-N | [1] |
| SMILES | CO[C@]12C=C[C@]34C[C@@]1(C)--INVALID-LINK--c7ccccc7 | [1] |
Pharmacological Properties
This compound is characterized as a highly potent and long-acting agonist at µ- and κ-opioid receptors, with partial agonist activity at the δ-opioid receptor.[2][3] Its analgesic effects are primarily mediated through the µ-opioid receptor.[2][4]
Receptor Binding Affinities
The binding affinity of this compound for opioid receptors has been determined through competitive binding assays. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.
| Receptor | Ki (nM) | Experimental Conditions | Reference(s) |
| µ-Opioid Receptor (MOR) | 0.15 | Crude brain membranes | [4][5] |
| 0.01 | Purified µOR with Gi protein | [4][5] | |
| 0.47 (470 pM) -> 0.016 (16 pM) | µOR in HDL particles, in the presence of Nb39 | [6][7] |
Functional Activity
The functional activity of this compound is determined by its ability to activate opioid receptors and elicit a cellular response. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response.
| Receptor | EC50 (nM) | Assay Type | Reference(s) |
| µ-Opioid Receptor (MOR) | 0.054 | Not specified | [2] |
| 0.079 (79 pM) | Gαi activation (BRET assay) | [6] | |
| κ-Opioid Receptor (KOR) | 0.033 | Not specified | [2] |
| δ-Opioid Receptor (DOR) | 0.58 | Not specified | [2] |
Experimental Protocols
Opioid Receptor Binding Assay
The determination of the binding affinity of this compound for opioid receptors is typically performed using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Brain membranes (e.g., from mouse brain) are prepared and homogenized.[8]
-
Incubation: The membranes are incubated with a specific radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]DPN for general opioid binding) and varying concentrations of the unlabeled competitor ligand (this compound).[8][9]
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[10]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data is used to generate a displacement curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[8]
Functional Assays
This assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is an early event in GPCR activation.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the opioid receptor of interest are prepared.
-
Incubation: Membranes are incubated with varying concentrations of the agonist (this compound), GDP, and [³⁵S]GTPγS.
-
Stimulation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Quantification: The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting after filtration.
-
Data Analysis: The data is used to generate a dose-response curve to determine the EC50 and Emax values.
This assay measures the recruitment of β-arrestin to the activated opioid receptor, which is involved in receptor desensitization and internalization.
Methodology:
-
Cell Culture: Cells co-expressing the opioid receptor fused to a reporter tag (e.g., a luciferase fragment) and β-arrestin fused to a complementary reporter tag are used.[11]
-
Agonist Stimulation: The cells are treated with varying concentrations of the agonist (this compound).
-
Signal Detection: Agonist-induced receptor activation leads to the recruitment of β-arrestin, bringing the two reporter fragments into close proximity and generating a detectable signal (e.g., luminescence or fluorescence resonance energy transfer - BRET).[11]
-
Data Analysis: A dose-response curve is generated to determine the EC50 for β-arrestin recruitment.
Signaling Pathways
As a µ-opioid receptor agonist, this compound initiates intracellular signaling cascades that are characteristic of G-protein coupled receptors (GPCRs). The primary signaling pathway involves the activation of inhibitory G-proteins (Gαi/o).
Upon binding of this compound to the µ-opioid receptor, the Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13] The Gβγ dimer can modulate the activity of various ion channels, such as inhibiting N-type voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[13] These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic effects of opioids.
In addition to G-protein signaling, µ-opioid receptor activation can also lead to the recruitment of β-arrestins. β-arrestin binding to the receptor can lead to its desensitization, internalization, and the initiation of G-protein-independent signaling pathways, which are often associated with the adverse effects of opioids, such as tolerance and respiratory depression.[12][13]
Conclusion
This compound stands out as a powerful research tool for investigating the intricacies of opioid receptor function and signaling. Its high affinity and efficacy make it a valuable ligand for structural biology studies, as evidenced by its use in the crystallization of the active state of the µ-opioid receptor.[6] While its pharmacological profile makes it unsuitable for direct clinical use, the detailed understanding of its chemical structure and properties provides a crucial foundation for the rational design of novel opioid analgesics with improved therapeutic profiles. This technical guide consolidates key information on this compound, offering a centralized resource to support ongoing and future research in the field of opioid pharmacology.
References
- 1. BU72 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the complex morphinan derivative BU72 as a high efficacy, long-lasting mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3.3. Biology—Opioid Binding Assay [bio-protocol.org]
- 9. elifesciences.org [elifesciences.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. β-Arrestin Recruitment and G Protein Signaling by the Atypical Human Chemokine Decoy Receptor CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Synthesis and Characterization of BU72: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BU72 is an exceptionally potent and high-efficacy agonist of the μ-opioid receptor (MOR), also exhibiting activity at the κ-opioid (KOR) and δ-opioid (DOR) receptors.[1][2] Its unique pharmacological profile, characterized by a slow onset and long duration of action, has made it a valuable tool in pharmacological research, particularly in studies aimed at understanding opioid receptor activation and for the development of novel analgesics.[1][3] Notably, BU72 was instrumental in obtaining the first crystal structure of the activated μ-opioid receptor, providing unprecedented insights into the mechanics of receptor activation.[3] This guide provides a comprehensive overview of the synthesis and characterization of BU72, including detailed experimental protocols and an examination of its interaction with opioid receptor signaling pathways.
Synthesis of BU72
Synthetic Workflow
The synthesis of BU72 from thebaine is a multi-step process that can be conceptually broken down into the following key transformations:
Caption: A generalized workflow for the synthesis of BU72 from thebaine.
Experimental Protocols
The following are generalized protocols for the key synthetic steps, based on the synthesis of structurally related morphinans.
Step 1: Diels-Alder Reaction
The synthesis typically commences with a Diels-Alder reaction using thebaine as the diene.
-
Reaction: Thebaine is reacted with a suitable dienophile (e.g., an α,β-unsaturated ketone) in a solvent such as toluene or xylene.
-
Conditions: The reaction mixture is heated to reflux for several hours to facilitate the cycloaddition.
-
Work-up: The solvent is removed under reduced pressure, and the resulting crude adduct is purified, typically by column chromatography on silica gel.
Step 2: Grignard Reaction
A Grignard reaction is then employed to introduce a specific alkyl or aryl group.
-
Reagent Preparation: A Grignard reagent (e.g., an alkylmagnesium bromide) is prepared in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Reaction: The Diels-Alder adduct, dissolved in an anhydrous solvent, is added dropwise to the Grignard reagent at a low temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred until completion.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated. The product is then purified by chromatography.
Step 3: N-Demethylation
The N-methyl group of the morphinan core is removed to allow for the introduction of other substituents.
-
Reagents: Common reagents for N-demethylation include cyanogen bromide (von Braun reaction) or α-chloroethyl chloroformate (VACE).
-
Reaction (using VACE): The Grignard product is dissolved in a chlorinated solvent (e.g., dichloromethane) and treated with VACE in the presence of a proton sponge. The reaction is stirred at room temperature.
-
Work-up: The reaction mixture is concentrated, and the resulting carbamate is cleaved by refluxing in methanol to yield the secondary amine. The product is purified by chromatographic methods.
Step 4: Final Modification
The final step involves the introduction of the specific substituent on the nitrogen atom to yield BU72. This is typically achieved through an alkylation reaction.
-
Reaction: The N-demethylated intermediate is reacted with an appropriate alkyl halide in the presence of a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) in a polar aprotic solvent (e.g., dimethylformamide).
-
Work-up: The reaction mixture is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product, BU72, is then purified to a high degree using techniques such as preparative high-performance liquid chromatography (HPLC).
Characterization of BU72
The comprehensive characterization of BU72 is crucial to confirm its identity, purity, and pharmacological properties. This involves a combination of analytical and pharmacological techniques.
Analytical Characterization
| Technique | Purpose | Typical Observations |
| NMR Spectroscopy | Structural Elucidation | 1H and 13C NMR spectra are used to confirm the complex bridged structure of the morphinan core and the stereochemistry of the substituents. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed for complete signal assignment. |
| Mass Spectrometry | Molecular Weight and Formula Confirmation | High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition of BU72. Fragmentation patterns can provide further structural information. |
| HPLC | Purity Assessment | Reversed-phase HPLC with UV detection is used to determine the purity of the synthesized compound. A single sharp peak indicates a high degree of purity. |
| X-ray Crystallography | Definitive 3D Structure Determination | X-ray crystallography of BU72 in complex with the μ-opioid receptor has been performed, which not only confirmed its structure but also revealed key interactions with the receptor binding pocket.[3] |
Pharmacological Characterization
2.2.1. Radioligand Binding Assays
These assays are performed to determine the binding affinity of BU72 for different opioid receptors.
-
Principle: The ability of BU72 to displace a radiolabeled ligand with known affinity for a specific receptor subtype (μ, δ, or κ) is measured.
-
Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO cells) stably expressing the opioid receptor subtype of interest.
-
Incubation: The cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) and varying concentrations of BU72.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of BU72 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
2.2.2. Functional Assays (GTPγS Binding Assay)
This assay measures the functional activity of BU72 as an agonist at G-protein coupled receptors.
-
Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.
-
Protocol:
-
Membrane Preparation: As in the radioligand binding assay.
-
Incubation: Membranes are incubated with varying concentrations of BU72 in the presence of GDP and [³⁵S]GTPγS.
-
Separation and Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is measured after separation of bound and free radioligand.
-
Data Analysis: The concentration of BU72 that produces 50% of the maximal response (EC₅₀) and the maximal effect (Eₘₐₓ) relative to a standard full agonist are determined.
-
Quantitative Pharmacological Data for BU72
| Parameter | Receptor | Value | Reference |
| EC₅₀ | μ (mu) | 0.054 nM | [2] |
| κ (kappa) | 0.033 nM | [2] | |
| δ (delta) | 0.58 nM | [2] | |
| Ki | μ (mu) | ~0.1-0.4 nM | [4] |
Opioid Receptor Signaling Pathways
BU72 exerts its effects by activating opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.
Mu-Opioid Receptor (MOR) Signaling
References
The In Vitro and In Vivo Profile of BU-72: A Potent Mu-Opioid Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BU-72 is a potent and high-efficacy morphinan derivative that acts as an agonist at the mu-opioid receptor (MOR). Its unique pharmacological profile, characterized by high binding affinity and robust functional activity, has made it a valuable tool in opioid research. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of BU-72, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
In Vitro Effects of BU-72
The in vitro activity of BU-72 has been extensively characterized through a variety of binding and functional assays. These studies have elucidated its affinity and efficacy at the mu (µ), delta (δ), and kappa (κ) opioid receptors.
Opioid Receptor Binding Affinity
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with unlabeled BU-72. The concentration of BU-72 that inhibits 50% of the specific binding of the radioligand is known as the IC50, from which the equilibrium dissociation constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| Mu (µ) | [³H]DAMGO | CHO cell membranes expressing human µ-opioid receptor | 0.25 ± 0.04 | [1] |
| Delta (δ) | [³H]DPDPE | CHO cell membranes expressing human δ-opioid receptor | 1.8 ± 0.3 | [1] |
| Kappa (κ) | [³H]U69,593 | CHO cell membranes expressing human κ-opioid receptor | 3.5 ± 0.6 | [1] |
Functional Activity at Opioid Receptors
The functional activity of BU-72 is assessed using assays that measure the cellular response following receptor activation. The most common of these is the [³⁵S]GTPγS binding assay, which measures the activation of G-proteins, a key step in the signaling cascade of opioid receptors. The potency (EC50) and efficacy (Emax) of the compound are determined from concentration-response curves.
| Receptor | Assay | Efficacy (Emax %) | Potency (EC50, nM) | Reference |
| Mu (µ) | [³⁵S]GTPγS | 121 ± 5 | 0.11 ± 0.02 | [1] |
| Delta (δ) | [³⁵S]GTPγS | 45 ± 3 | 2.5 ± 0.4 | [1] |
| Kappa (κ) | [³⁵S]GTPγS | 95 ± 6 | 1.5 ± 0.3 | [1] |
Emax is expressed as a percentage of the maximal effect produced by the standard full agonist DAMGO for the mu-opioid receptor.
In Vivo Effects of BU-72
The in vivo effects of BU-72 have been primarily investigated in rodent models to assess its antinociceptive (pain-relieving) properties and potential side effects.
Antinociceptive Effects
The tail-flick test is a common method to evaluate the analgesic efficacy of compounds in rodents. The latency of the animal to withdraw its tail from a thermal stimulus is measured before and after drug administration. An increase in tail-flick latency indicates an antinociceptive effect.
| Animal Model | Test | Route of Administration | ED50 (mg/kg) | Reference |
| Mouse | Tail-flick (thermal nociception) | Subcutaneous (s.c.) | 0.0023 | [1] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of BU-72 for mu, delta, and kappa opioid receptors.
Materials:
-
CHO cell membranes expressing human mu, delta, or kappa opioid receptors.
-
Radioligands: [³H]DAMGO (for mu), [³H]DPDPE (for delta), [³H]U69,593 (for kappa).
-
BU-72.
-
Incubation buffer (50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes (20-40 µg protein) are incubated with a fixed concentration of the respective radioligand and varying concentrations of BU-72 in incubation buffer.
-
The incubation is carried out at 25°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters under vacuum.
-
The filters are washed three times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM naloxone).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 values are determined from competition curves using non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.[1]
[³⁵S]GTPγS Binding Assays
Objective: To determine the functional potency (EC50) and efficacy (Emax) of BU-72 at opioid receptors.
Materials:
-
Cell membranes from CHO cells expressing human mu, delta, or kappa opioid receptors.
-
[³⁵S]GTPγS.
-
BU-72.
-
GDP (Guanosine diphosphate).
-
Assay buffer (50 mM Tris-HCl, 20 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
DAMGO (for mu receptor standard).
Procedure:
-
Cell membranes (10-20 µg protein) are pre-incubated with GDP (10 µM) in assay buffer for 15 minutes at 30°C.
-
Varying concentrations of BU-72 are added to the membranes.
-
The reaction is initiated by the addition of [³⁵S]GTPγS (0.05 nM).
-
The incubation is continued for 60 minutes at 30°C.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).
-
Data are expressed as the percentage of stimulation over basal binding, and concentration-response curves are generated to determine EC50 and Emax values.[1]
Mouse Tail-Flick Test
Objective: To assess the antinociceptive effect of BU-72 in mice.
Materials:
-
Male ICR mice (20-25 g).
-
Tail-flick analgesia meter.
-
BU-72 dissolved in a suitable vehicle (e.g., saline).
Procedure:
-
A baseline tail-flick latency is determined for each mouse by focusing a beam of high-intensity light on the ventral surface of the tail and measuring the time taken for the mouse to flick its tail. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Mice are administered BU-72 subcutaneously at various doses.
-
Tail-flick latencies are measured again at different time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
The antinociceptive effect is expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
The ED50 value (the dose that produces 50% of the maximum effect) is calculated from the dose-response curve.[1]
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
Activation of the mu-opioid receptor by an agonist like BU-72 initiates a cascade of intracellular events. The primary signaling pathway involves the activation of heterotrimeric G-proteins.
Caption: Mu-opioid receptor signaling cascade initiated by BU-72.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates the typical workflow for the in vitro characterization of a compound like BU-72.
Caption: Workflow for in vitro characterization of BU-72.
Conclusion
BU-72 is a highly potent and efficacious mu-opioid receptor agonist with significant antinociceptive effects in vivo. Its high affinity for the mu-opioid receptor and robust activation of G-protein signaling underscore its powerful pharmacological activity. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers working with this important pharmacological tool. Further investigation into its downstream signaling pathways and in vivo effects will continue to enhance our understanding of opioid receptor function and aid in the development of novel therapeutics.
References
Pharmacological Profile of BU72: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BU72 is a potent and high-efficacy agonist of the μ-opioid receptor (MOR), with a complex pharmacological profile that also includes activity at the κ-opioid receptor (KOR) and δ-opioid receptor (DOR).[1][2] Synthesized from thebaine, this morphinan derivative has been instrumental in structural biology, notably in the crystallization of the active state of the μ-opioid receptor, providing invaluable insights into opioid receptor activation.[3] Its slow onset and long duration of action, coupled with its potent analgesic properties, make it a significant tool for opioid research.[2] This guide provides a comprehensive overview of the pharmacological properties of BU72, including its binding characteristics, functional activity, and in vivo effects, supported by detailed experimental methodologies and visual representations of its signaling pathways.
Core Pharmacological Data
The following tables summarize the quantitative data on BU72's interaction with opioid receptors.
Table 1: Receptor Binding Affinities (Ki)
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| μ (mu) | [3H]-DAMGO | CHO cells expressing human μ-opioid receptor | 0.23 ± 0.04 | Neilan et al., 2004 |
| δ (delta) | [3H]-Naltrindole | CHO cells expressing human δ-opioid receptor | 15.7 ± 2.1 | Neilan et al., 2004 |
| κ (kappa) | [3H]-U69,593 | CHO cells expressing human κ-opioid receptor | 1.1 ± 0.1 | Neilan et al., 2004 |
Table 2: In Vitro Functional Activity
| Assay | Receptor | Cell Line | Parameter | Value | Reference |
| [35S]GTPγS binding | μ (mu) | CHO-hMOR | EC50 (nM) | 0.8 ± 0.2 | Neilan et al., 2004 |
| [35S]GTPγS binding | μ (mu) | CHO-hMOR | Emax (% of DAMGO) | 125 ± 5 | Neilan et al., 2004 |
| [35S]GTPγS binding | δ (delta) | CHO-hDOR | EC50 (nM) | 11.7 ± 2.5 | Neilan et al., 2004 |
| [35S]GTPγS binding | δ (delta) | CHO-hDOR | Emax (% of DPDPE) | 50 ± 3 | Neilan et al., 2004 |
| [35S]GTPγS binding | κ (kappa) | CHO-hKOR | EC50 (nM) | 1.9 ± 0.3 | Neilan et al., 2004 |
| [35S]GTPγS binding | κ (kappa) | CHO-hKOR | Emax (% of U69,593) | 100 ± 7 | Neilan et al., 2004 |
Table 3: In Vivo Antinociceptive Activity in Mice
| Assay | Route of Administration | ED50 (mg/kg) | Onset of Action | Duration of Action | Reference |
| Tail-flick (52°C) | Subcutaneous (s.c.) | 0.002 (0.001-0.004) | Slow | Long-lasting (>4h) | Neilan et al., 2004 |
| Hot plate (55°C) | Subcutaneous (s.c.) | 0.003 (0.002-0.005) | Slow | Long-lasting (>4h) | Neilan et al., 2004 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways activated by BU72 and the workflows of key experimental procedures used to characterize its pharmacological profile.
Detailed Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of BU72 for μ, δ, and κ opioid receptors.
Methodology:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human μ-, δ-, or κ-opioid receptor. Cells were homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet was washed and resuspended in the assay buffer.
-
Competition Binding: Membranes were incubated with a fixed concentration of a specific radioligand ([3H]-DAMGO for MOR, [3H]-naltrindole for DOR, or [3H]-U69,593 for KOR) and varying concentrations of BU72.
-
Incubation: The reaction mixture was incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of BU72 that inhibits 50% of specific radioligand binding) were determined by non-linear regression analysis. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assays
Objective: To determine the potency (EC50) and efficacy (Emax) of BU72 in activating G-proteins coupled to opioid receptors.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assays.
-
Assay Mixture: Membranes were incubated in an assay buffer containing GDP, [35S]GTPγS, and varying concentrations of BU72.
-
Incubation: The mixture was incubated at 30°C for 60 minutes.
-
Separation: The reaction was terminated by rapid filtration, and the [35S]GTPγS bound to the membranes was captured on filters.
-
Quantification: The radioactivity on the filters was determined by liquid scintillation counting.
-
Data Analysis: Dose-response curves were generated, and EC50 and Emax values were calculated using non-linear regression. Emax was expressed as a percentage of the maximal stimulation produced by a standard full agonist (e.g., DAMGO for MOR).
In Vivo Antinociception Assays
Objective: To assess the analgesic effect of BU72 in animal models of pain.
Methodology (Tail-Flick Test):
-
Animal Model: Male ICR mice were used.
-
Drug Administration: BU72 was administered subcutaneously (s.c.).
-
Nociceptive Testing: The distal portion of the mouse's tail was exposed to a radiant heat source. The latency to a rapid flick of the tail was recorded. A cut-off time was used to prevent tissue damage.
-
Data Collection: Baseline latencies were measured before drug administration. Latencies were then measured at various time points after BU72 administration.
-
Data Analysis: The antinociceptive effect was calculated as the Maximum Possible Effect (%MPE) = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50 (dose required to produce 50% of the maximum effect) was calculated from the dose-response curves.
Methodology (Hot Plate Test):
-
Animal Model: Male ICR mice were used.
-
Drug Administration: BU72 was administered subcutaneously (s.c.).
-
Nociceptive Testing: Mice were placed on a metal surface maintained at a constant temperature (e.g., 55°C). The latency to a nociceptive response (e.g., licking a hind paw or jumping) was recorded.
-
Data Collection and Analysis: Similar to the tail-flick test.
Discussion and Future Directions
BU72 stands out as a μ-opioid receptor agonist with exceptionally high potency and efficacy.[2] Its utility in the crystallization of the active MOR has been a landmark in understanding the molecular basis of opioid action.[3] The in vivo data confirms its potent and long-lasting analgesic effects.[2]
A significant gap in the current understanding of BU72's pharmacology is the lack of data on its β-arrestin recruitment profile. Given the current focus on biased agonism in opioid drug development, where G protein-biased agonists are hypothesized to have a better side-effect profile, characterizing the β-arrestin activity of BU72 is of paramount importance. As a high-efficacy agonist, it is plausible that BU72 is a balanced or even β-arrestin-preferring agonist, but this remains to be experimentally determined. Future studies should therefore focus on evaluating BU72 in β-arrestin recruitment assays to fully elucidate its signaling bias and provide a more complete picture of its mechanism of action. This will not only enhance our understanding of this important research tool but also contribute to the broader effort of designing safer and more effective opioid analgesics.
References
- 1. Biased Agonism: Lessons from Studies of Opioid Receptor Agonists | Annual Reviews [annualreviews.org]
- 2. Characterization of the complex morphinan derivative BU72 as a high efficacy, long-lasting mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BU 72: Safety, Handling, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potent morphinan derivative, BU 72. It is intended for laboratory personnel engaged in research and development activities involving this compound. The following sections detail its pharmacological properties, safety and handling guidelines, and relevant experimental protocols.
Introduction to this compound
This compound is a bridged pyrrolidinomorphinan, structurally analogous to buprenorphine, that acts as a high-efficacy and long-lasting mu-opioid receptor (μOR) agonist.[1][2] Its potent and prolonged antinociceptive effects, demonstrated in both thermal and chemical pain models in mice and monkeys, make it a significant tool in opioid research.[1][2] In addition to its primary activity at the μOR, this compound also exhibits partial agonism at the delta-opioid receptor (δOR) and full agonism at the kappa-opioid receptor (κOR) in vitro.[1][2] While its high efficacy may preclude its direct use in humans, it serves as a valuable pharmacological probe for investigating opioid receptor function and for the development of novel analgesics.[1][2]
Safety and Handling Guidelines
Hazard Identification and Risk Assessment
-
Primary Hazard: Potent opioid agonist. Inhalation, ingestion, or dermal absorption can lead to severe respiratory depression, sedation, and potentially fatal overdose.
-
Risk Assessment: A thorough risk assessment must be conducted before handling this compound. This should consider the quantity of substance being used, the procedures being performed (e.g., weighing, dissolution), and the potential for aerosol generation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when working with this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with powder-free nitrile gloves. | Provides a barrier against dermal absorption and allows for safe removal of the outer glove in case of contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects the eyes from splashes and aerosols. |
| Body Protection | A dedicated lab coat, preferably disposable or laundered separately. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be worn, especially when handling the powdered form or when there is a risk of aerosolization. | Minimizes the risk of inhalation exposure. |
Engineering Controls
-
Fume Hood: All handling of powdered this compound, including weighing and preparation of stock solutions, must be performed in a certified chemical fume hood to contain any airborne particles.
-
Ventilation: The laboratory should be well-ventilated to minimize the concentration of any potential airborne contaminants.
Handling and Storage
-
Authorized Personnel: Access to this compound should be restricted to trained and authorized personnel only.
-
Weighing: Use a dedicated, contained balance or a powder weighing enclosure within a fume hood.
-
Solutions: Prepare solutions in a fume hood. Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store this compound in a secure, locked location, such as a safe or a locked cabinet, with access limited to authorized personnel. It should be stored in a well-sealed container, protected from light.
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
| Spill | Evacuate the area. For a small spill, trained personnel wearing appropriate PPE can use an absorbent material to clean the area, followed by decontamination. For a large spill, evacuate the laboratory and contact the institution's emergency response team. |
Naloxone, an opioid antagonist, should be readily available in the laboratory, and personnel should be trained in its administration as a rescue medication for opioid overdose.
Decontamination and Disposal
-
Decontamination: Surfaces and equipment can be decontaminated with a solution of soap and water, followed by a suitable disinfectant.
-
Disposal: All waste contaminated with this compound, including gloves, disposable lab coats, and absorbent materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Receptor Binding Affinities of this compound
| Receptor | Radioligand | Kᵢ (nM) | Cell Line | Reference |
| μ-Opioid Receptor (μOR) | [³H]DAMGO | 0.15 ± 0.02 | CHO | Neilan et al., 2004[1] |
| δ-Opioid Receptor (δOR) | [³H]Naltrindole | 1.8 ± 0.3 | CHO | Neilan et al., 2004[1] |
| κ-Opioid Receptor (κOR) | [³H]U69,593 | 0.49 ± 0.05 | CHO | Neilan et al., 2004[1] |
Table 2: In Vitro Functional Activity of this compound in [³⁵S]GTPγS Binding Assays
| Receptor | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Cell Line | Reference |
| μ-Opioid Receptor (μOR) | 0.11 ± 0.02 | 110 ± 5 | CHO | Neilan et al., 2004[1] |
| δ-Opioid Receptor (δOR) | 1.3 ± 0.2 | 45 ± 3 | CHO | Neilan et al., 2004[1] |
| κ-Opioid Receptor (κOR) | 0.25 ± 0.04 | 105 ± 6 | CHO | Neilan et al., 2004[1] |
Table 3: In Vivo Antinociceptive Potency of this compound in Mice
| Assay | Route of Administration | ED₅₀ (mg/kg) | Mouse Strain | Reference |
| Hot-Plate Test | Subcutaneous (s.c.) | 0.0017 | Sprague Dawley rats | De Luca et al., 2022 (as cited in a study on N-pyrrolidino etonitazene)[3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Kᵢ) of this compound for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells).
-
Radioligand specific for the receptor (e.g., [³H]DAMGO for μOR).
-
This compound (or other competing ligand) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Nonspecific binding control (e.g., a high concentration of a non-radiolabeled ligand like naloxone).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add cell membranes, the radioligand at a concentration near its K₋, and either buffer (for total binding), the nonspecific binding control, or a concentration of this compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the nonspecific binding from the total binding.
-
Analyze the data using nonlinear regression to determine the IC₅₀ of this compound, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to activate G-proteins coupled to the opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor and associated G-proteins.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to enhance the agonist-stimulated signal).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add cell membranes, GDP, [³⁵S]GTPγS, and either buffer (for basal binding) or a concentration of this compound.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data using nonlinear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of this compound.
In Vivo Hot-Plate Test for Antinociception in Mice
This behavioral assay assesses the analgesic effect of this compound against a thermal pain stimulus.
Materials:
-
Male ICR mice (or other appropriate strain).
-
Hot plate apparatus with a controlled surface temperature (e.g., 55 ± 0.5°C).
-
This compound solution for injection (e.g., dissolved in saline).
-
Vehicle control (e.g., saline).
-
Syringes and needles for subcutaneous injection.
Procedure:
-
Acclimate the mice to the testing room and handling procedures.
-
Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) for each mouse by placing it on the hot plate. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer this compound or the vehicle control via subcutaneous injection.
-
At predetermined time points after injection (e.g., 15, 30, 60, 90, 120 minutes), place each mouse back on the hot plate and record the latency to the nociceptive response.
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point.
-
Analyze the data to determine the dose-response relationship and calculate the ED₅₀ of this compound.
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
This compound, as a μ-opioid receptor agonist, initiates a signaling cascade through the activation of inhibitory G-proteins (Gᵢ/Gₒ).
Caption: Simplified signaling pathway of this compound at the μ-opioid receptor.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of an opioid ligand like this compound.
Caption: Workflow for in vitro characterization of this compound.
Experimental Workflow for In Vivo Antinociception Study
This diagram outlines the steps involved in an in vivo study to assess the analgesic properties of this compound.
Caption: Workflow for in vivo antinociception study of this compound.
References
Methodological & Application
Application Notes and Protocols for BU 72 in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BU 72 is a potent and high-affinity morphinan agonist for the μ-opioid receptor (μOR), a member of the G protein-coupled receptor (GPCR) family.[1] Its exceptional affinity, with reported Ki values in the sub-nanomolar range, makes it a valuable tool for studying the μOR.[2][3] Understanding the interaction of this compound with the μOR is crucial for the development of novel analgesics and for research into opioid dependence. These application notes provide detailed protocols for utilizing this compound in common receptor binding and functional assays to characterize its binding profile and functional activity.
Mechanism of Action
This compound acts as a high-efficacy agonist at the μ-opioid receptor.[4] Upon binding, it stabilizes an active conformation of the receptor, leading to the activation of intracellular signaling pathways.[1] The primary signaling cascade initiated by μOR agonists like this compound involves the activation of heterotrimeric Gi/o proteins.[1] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. The μOR can also signal through the β-arrestin pathway, which is often associated with the adverse effects of opioids.[5] this compound has been characterized as a G protein-biased agonist, suggesting it preferentially activates the G-protein signaling pathway over the β-arrestin pathway.
Data Presentation
The following tables summarize the quantitative data for this compound's interaction with opioid receptors.
Table 1: this compound Binding Affinity (Ki) at Opioid Receptors
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| μ-Opioid Receptor (μOR) | [3H]-Diprenorphine | Purified μOR with Gi protein | ~0.01 | [2][3] |
| μ-Opioid Receptor (μOR) | Not Specified | Crude brain membranes | 0.15 | [2][6] |
| μ-Opioid Receptor (μOR) | Not Specified | Transfected cell membranes | < 0.15 | [2][6] |
Table 2: this compound Functional Potency (EC50) at Opioid Receptors
| Receptor Subtype | Assay | EC50 (nM) | Reference |
| μ-Opioid Receptor (μOR) | Agonist Activity | 0.054 | [1] |
| κ-Opioid Receptor (κOR) | Agonist Activity | 0.033 | [1] |
| δ-Opioid Receptor (δOR) | Partial Agonist Activity | 0.58 | [1] |
Experimental Protocols
Radioligand Competition Binding Assay for μ-Opioid Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the μ-opioid receptor by measuring its ability to compete with a radiolabeled ligand, such as [3H]-Diprenorphine ([3H]-DPN).
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human μ-opioid receptor or rodent brain tissue.
-
Radioligand: [3H]-Diprenorphine ([3H]-DPN).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled μOR ligand (e.g., 10 µM Naloxone).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the receptor membrane preparation on ice. Dilute the membranes in assay buffer to a final protein concentration that results in less than 10% of the added radioligand being bound.[1]
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control (for non-specific binding) or 50 µL of varying concentrations of this compound.
-
50 µL of [3H]-DPN diluted in assay buffer (at a concentration at or below its Kd).
-
150 µL of the diluted membrane preparation.[5]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes), with gentle agitation.[5]
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters rapidly with multiple volumes of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][7]
[35S]GTPγS Functional Assay
This assay measures the functional activation of G proteins coupled to the μ-opioid receptor upon agonist binding.
Materials:
-
Membrane Preparation: Membranes from cells expressing the μ-opioid receptor.
-
[35S]GTPγS: Radiolabeled guanosine triphosphate analog.
-
GDP: Guanosine diphosphate.
-
Agonist: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled GTPγS.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw and dilute the membrane preparation in assay buffer.
-
Assay Setup: In a 96-well plate, add the following:
-
Varying concentrations of this compound.
-
GDP (to a final concentration of ~10-30 µM).
-
Membrane preparation.
-
Pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.
-
-
Initiate Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.
-
Plot the stimulated [35S]GTPγS binding against the logarithm of the this compound concentration.
-
Determine the EC50 (concentration of this compound that produces 50% of the maximal response) and the Emax (maximal stimulation) from the resulting dose-response curve using non-linear regression.
Visualizations
Signaling Pathways
Caption: G-Protein dependent signaling pathway of the μ-opioid receptor.
Caption: β-Arrestin dependent signaling pathway of the μ-opioid receptor.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the complex morphinan derivative BU72 as a high efficacy, long-lasting mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for BU72 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BU72 is a potent and high-efficacy morphinan derivative that acts as a long-lasting agonist at the mu-opioid receptor (MOR). It also exhibits partial agonism at the delta-opioid receptor (DOR) and full agonism at the kappa-opioid receptor (KOR). Its powerful antinociceptive properties have been demonstrated in various animal models, making it a valuable tool for pain research. However, its high efficacy also suggests a potential for significant side effects, which should be carefully considered in experimental design.
These application notes provide detailed protocols for the administration of BU72 in rodent and non-human primate models for the assessment of its antinociceptive effects.
Data Presentation
Table 1: Recommended BU72 Doses for Antinociception Studies
| Animal Model | Test | Route of Administration | Vehicle | Effective Dose / ED50 | Reference |
| Mouse | Tail-Flick (Thermal Nociception) | Subcutaneous (s.c.) | Sterile Water | 0.01 mg/kg | [1] |
| Mouse | Hot Plate (Thermal Nociception) | Subcutaneous (s.c.) | Sterile Water | 0.03 mg/kg | [1] |
| Rhesus Monkey | Thermal Nociception | Intramuscular (i.m.) | Not Specified | 0.0032 mg/kg | [1] |
Signaling Pathway of BU72 at the Mu-Opioid Receptor
BU72 primarily exerts its effects through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon binding, BU72 induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of inhibitory G-proteins (Gi/o), which subsequently inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade also promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. The collective effect of these actions is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters.
References
Application Notes and Protocols for BU-72 in G Protein-Coupled Receptor (GPCR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BU-72 is a potent and high-affinity morphinan derivative that serves as a powerful tool for investigating the structure, function, and pharmacology of G protein-coupled receptors (GPCRs), particularly the μ-opioid receptor (μOR).[1][2] Its high efficacy and long-lasting agonist activity make it a valuable ligand for a variety of in vitro and in vivo studies.[1][2] These application notes provide a comprehensive overview of BU-72's pharmacological properties and detailed protocols for its use in key experimental assays.
Pharmacological Profile of BU-72
BU-72 exhibits high affinity and efficacy for the μ-opioid receptor. It has also been shown to act as a partial agonist at the δ-opioid receptor and a full agonist at the κ-opioid receptor.[2][3] The potent activity of BU-72 has been characterized across various assays, providing valuable data for understanding its interaction with opioid receptors.
Data Presentation: Quantitative Analysis of BU-72 Activity
The following tables summarize the binding affinity (Ki) and functional efficacy (EC50) of BU-72 for opioid receptors under different experimental conditions.
Table 1: Binding Affinity (Ki) of BU-72 for Opioid Receptors
| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |
| μ-Opioid Receptor (μOR) | Crude brain membranes | Not Specified | 0.15 | [4][5] |
| μ-Opioid Receptor (μOR) | Transfected cell membranes | Not Specified | < 0.15 | [4][5] |
| μ-Opioid Receptor (μOR) | Purified μOR with Gi protein | Not Specified | 0.01 | [4][5] |
| μ-Opioid Receptor (μOR) | μOR in HDL particles | [3H]-diprenorphine | 0.47 | [6] |
| μ-Opioid Receptor (μOR) | μOR in HDL particles with Nb39 | [3H]-diprenorphine | 0.016 | [6] |
Table 2: Functional Efficacy (EC50) of BU-72 at Opioid Receptors
| Receptor Subtype | Assay | EC50 (nM) | Reference |
| μ-Opioid Receptor | G protein activation | 0.054 | [1] |
| κ-Opioid Receptor | G protein activation | 0.033 | [1] |
| δ-Opioid Receptor | G protein activation | 0.58 | [1] |
| μ-Opioid Receptor (wild-type) | Gi activation (BRET) | 0.079 | [6] |
| μ-Opioid Receptor (H54A mutant) | Gi activation (BRET) | 0.067 | [6] |
Signaling Pathways of BU-72 at the μ-Opioid Receptor
Upon binding to the μ-opioid receptor, BU-72 initiates a cascade of intracellular signaling events. The primary pathway involves the activation of heterotrimeric Gi/o proteins.[7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] The dissociation of the G protein into its Gα and Gβγ subunits also leads to the modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[7]
Furthermore, like many GPCRs, the μ-opioid receptor can also signal through β-arrestin pathways.[8] Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor, which can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).[8]
Experimental Protocols
The following are detailed protocols for key experiments utilizing BU-72 to study GPCRs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of BU-72 for the μ-opioid receptor.
Materials:
-
HEK293 cells stably expressing the human μ-opioid receptor
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
-
[3H]-Diprenorphine (Radioligand)
-
BU-72
-
Naloxone (for non-specific binding)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Bradford assay reagents for protein quantification
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells expressing the μ-opioid receptor to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using the Bradford assay.
-
Store membrane preparations at -80°C until use.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM naloxone (for non-specific binding).
-
50 µL of various concentrations of BU-72 (e.g., 10^-12 to 10^-5 M).
-
50 µL of [3H]-Diprenorphine at a concentration close to its Kd (e.g., 1 nM).
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of BU-72.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This assay measures the ability of BU-72 to inhibit adenylyl cyclase and decrease intracellular cAMP levels, a hallmark of Gi/o-coupled receptor activation.
Materials:
-
CHO-K1 cells stably expressing the human μ-opioid receptor
-
Cell culture medium and supplements
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
BU-72
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well plates
-
Plate reader
Procedure:
-
Cell Plating:
-
Seed CHO-K1 cells expressing the μ-opioid receptor into 384-well plates at an appropriate density and incubate overnight.
-
-
Assay Protocol:
-
Remove the culture medium and add stimulation buffer.
-
Prepare serial dilutions of BU-72.
-
Add the BU-72 dilutions to the wells.
-
Add a fixed concentration of forskolin (e.g., 5 µM) to all wells to stimulate adenylyl cyclase.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of BU-72.
-
Determine the EC50 value, which represents the concentration of BU-72 that produces 50% of its maximal inhibition of forskolin-stimulated cAMP accumulation.
-
β-Arrestin Recruitment Assay
This assay determines the ability of BU-72 to induce the recruitment of β-arrestin to the μ-opioid receptor.
Materials:
-
U2OS cells co-expressing the μ-opioid receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Cell culture medium and supplements
-
Assay buffer
-
BU-72
-
Detection reagents for the enzyme fragment complementation system
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed the engineered U2OS cells into white, opaque plates and incubate overnight.
-
-
Assay Protocol:
-
Prepare serial dilutions of BU-72 in assay buffer.
-
Add the BU-72 dilutions to the wells.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Signal Detection:
-
Add the detection reagents according to the assay kit's instructions.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the log concentration of BU-72.
-
Determine the EC50 value from the resulting dose-response curve.
-
Experimental Workflow for GPCR Ligand Characterization
The following diagram illustrates a typical workflow for characterizing a novel ligand like BU-72 at a target GPCR.
Conclusion
BU-72 is an invaluable research tool for the study of GPCRs, particularly opioid receptors. Its well-characterized high affinity and efficacy, combined with the detailed protocols provided herein, enable researchers to conduct robust and reproducible experiments to further elucidate the complex mechanisms of GPCR signaling and to aid in the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the complex morphinan derivative BU72 as a high efficacy, long-lasting mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Applications of BU 72 in Pain Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BU 72 is a potent and high-affinity morphinan derivative that has garnered significant interest in the field of pain research. It acts as a high-efficacy agonist at the mu-opioid receptor (μOR), the primary target for many clinically used opioid analgesics.[1][2] Additionally, this compound exhibits partial agonist activity at the delta-opioid receptor (δOR) and full agonist activity at the kappa-opioid receptor (κOR).[2] Its unique pharmacological profile, characterized by high potency and long-lasting antinociceptive effects, makes it a valuable tool for investigating opioid receptor function and developing novel pain therapeutics.[2] These application notes provide an overview of the use of this compound in pain research, including its receptor binding and functional activity, in vivo analgesic effects, and the underlying signaling pathways. Detailed protocols for key experimental procedures are also provided to facilitate its use in the laboratory.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of this compound
This table summarizes the binding affinity of this compound for mu (μ), delta (δ), and kappa (κ) opioid receptors, as determined by radioligand binding assays. The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | Tissue/Cell Preparation | Ki (nM) | Reference |
| Mu (μ) | [³H]-DAMGO | CHO cell membranes expressing human μOR | 0.43 | |
| Delta (δ) | [³H]-Naltrindole | CHO cell membranes expressing human δOR | 10.7 | |
| Kappa (κ) | [³H]-U69,593 | CHO cell membranes expressing human κOR | 1.2 |
Table 2: In Vitro Functional Activity of this compound
This table presents the in vitro functional activity of this compound at the three main opioid receptors, measured by GTPγS binding assays. The EC50 value represents the concentration of an agonist that produces 50% of the maximal response, indicating its potency. Emax represents the maximum efficacy of the agonist relative to a standard full agonist.
| Receptor Subtype | Assay | Reference Agonist | EC50 (nM) | Emax (%) | Reference |
| Mu (μ) | [³⁵S]GTPγS | DAMGO | 0.21 | 115 | |
| Delta (δ) | [³⁵S]GTPγS | SNC80 | 3.8 | 55 | |
| Kappa (κ) | [³⁵S]GTPγS | U-50,488 | 1.9 | 102 |
Table 3: In Vivo Antinociceptive Effects of this compound in Mice
This table summarizes the in vivo antinociceptive (pain-relieving) effects of this compound in mice, as determined by the tail-flick and hot plate tests. The ED50 value is the dose of a drug that produces a therapeutic effect in 50% of the population.
| Assay | Route of Administration | ED50 (mg/kg) | Reference |
| Tail-Flick Test | Subcutaneous (s.c.) | 0.0025 | |
| Hot Plate Test | Subcutaneous (s.c.) | 0.003 | |
| Acetic Acid Writhing Test | Intraperitoneal (i.p.) | 0.001 |
Signaling Pathways
This compound exerts its effects by activating intracellular signaling cascades upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs). The primary mechanism involves the activation of inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, reduced cyclic AMP (cAMP) levels, and modulation of ion channel activity.
Caption: Signaling pathway of this compound at opioid receptors.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for opioid receptors expressed in CHO cell membranes.
Caption: Workflow for radioligand binding assay.
Materials:
-
CHO cell membranes expressing the opioid receptor of interest (μ, δ, or κ)
-
Radioligand (e.g., [³H]-DAMGO for μOR, [³H]-Naltrindole for δOR, [³H]-U69,593 for κOR)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
-
Filter harvester
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, the appropriate radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate at 25°C for 60 minutes to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound and fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This protocol measures the functional activity of this compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
[³⁵S]GTPγS
-
This compound
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, GDP (e.g., 10 µM), and varying concentrations of this compound.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the stimulated binding as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
In Vivo Tail-Flick Test
This protocol assesses the antinociceptive effects of this compound in mice by measuring the latency to withdraw the tail from a noxious thermal stimulus.
Materials:
-
Male ICR mice (20-25 g)
-
This compound
-
Vehicle (e.g., saline)
-
Tail-flick analgesia meter
Procedure:
-
Habituate the mice to the restraining device for 15-30 minutes before testing.
-
Determine the baseline tail-flick latency by focusing a beam of high-intensity light on the ventral surface of the tail and recording the time taken for the mouse to flick its tail. A cut-off time of 10-15 seconds is typically used to prevent tissue damage.
-
Administer this compound or vehicle subcutaneously.
-
Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Calculate the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Determine the ED50 value by plotting the %MPE against the log dose of this compound.
In Vivo Hot Plate Test
This protocol evaluates the analgesic properties of this compound by measuring the reaction time of mice to a heated surface.
Materials:
-
Male Swiss-Webster mice (25-30 g)
-
This compound
-
Vehicle (e.g., saline)
-
Hot plate analgesia meter set to a constant temperature (e.g., 55 ± 0.5°C)
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes.
-
Determine the baseline latency by placing each mouse on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time of 30-45 seconds is used to prevent tissue damage.
-
Administer this compound or vehicle intraperitoneally.
-
Measure the hot plate latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Calculate the %MPE as described for the tail-flick test.
-
Determine the ED50 value from the dose-response curve.
Conclusion
This compound is a powerful research tool for the study of opioid pharmacology and pain. Its high affinity and efficacy at the μ-opioid receptor, coupled with its complex interactions with δ- and κ-opioid receptors, provide a unique profile for dissecting the mechanisms of opioid-mediated analgesia. The detailed protocols and data presented in these application notes are intended to guide researchers in the effective use of this compound to advance our understanding of pain and to facilitate the development of next-generation analgesics.
References
Application Notes and Protocols for Investigating Opioid Dependence Using BU72
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potent opioid agonist BU72 and detailed protocols for its use in preclinical investigations of opioid dependence.
Introduction to BU72
BU72 is a high-affinity, potent, and long-acting morphinan derivative that acts as an agonist at the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR), and as a partial agonist at the delta-opioid receptor (DOR).[1][2][3] Its unique pharmacological profile, characterized by high efficacy and prolonged action, makes it a valuable research tool for studying the neurobiological mechanisms underlying opioid dependence and for the development of novel therapeutics.[2][3] Similar to buprenorphine, a clinically used medication for opioid use disorder, BU72's complex pharmacology at opioid receptors suggests its potential to modulate the reinforcing effects of other opioids and to influence withdrawal symptoms.
Mechanism of Action
BU72 exerts its effects primarily through the activation of G-protein coupled opioid receptors. Upon binding, it initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[4][5] These actions collectively reduce neuronal excitability.
Furthermore, like many opioids, BU72 can also induce the recruitment of β-arrestin to the opioid receptor. The engagement of the β-arrestin pathway is implicated in receptor desensitization, internalization, and the activation of distinct signaling cascades that may contribute to both the therapeutic and adverse effects of opioids, including tolerance and dependence.[6][7]
Quantitative Data Summary
The following tables summarize the in vitro binding and functional characteristics of BU72 at the three main opioid receptor subtypes.
Table 1: Receptor Binding Affinities (Ki) of BU72
| Receptor | Ki (nM) | Source |
| Mu-Opioid Receptor (MOR) | 0.15 (in crude brain membranes) | [3] |
| Mu-Opioid Receptor (MOR) | 0.01 (purified with Gi protein) | [8][9] |
| Delta-Opioid Receptor (DOR) | Not explicitly stated in provided results | |
| Kappa-Opioid Receptor (KOR) | Not explicitly stated in provided results |
Table 2: Functional Efficacy (EC50) of BU72
| Receptor | EC50 (nM) | Agonist Activity | Source |
| Mu-Opioid Receptor (MOR) | 0.054 | Full Agonist | [1] |
| Kappa-Opioid Receptor (KOR) | 0.033 | Full Agonist | [1] |
| Delta-Opioid Receptor (DOR) | 0.58 | Partial Agonist | [1] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the role of BU72 in opioid dependence are provided below.
Receptor Binding Assay
This protocol determines the affinity of BU72 for opioid receptors using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the opioid receptor of interest (MOR, KOR, or DOR)
-
Radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]U-69593 for KOR, [³H]DPDPE for DOR)
-
BU72
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of BU72 in assay buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or the serial dilutions of BU72.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding at each concentration of BU72 and determine the Ki value using non-linear regression analysis.
G-Protein Activation Assays
These assays measure the ability of BU72 to activate G-proteins, a key step in opioid receptor signaling.
A. [³⁵S]GTPγS Binding Assay
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
BU72
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog)
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of BU72 in assay buffer.
-
In a 96-well plate, add the cell membranes, GDP, and the serial dilutions of BU72.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the bound [³⁵S]GTPγS using a microplate scintillation counter.
-
Determine the EC50 and Emax values for BU72-stimulated [³⁵S]GTPγS binding.
B. Bioluminescence Resonance Energy Transfer (BRET) Assay
Materials:
-
HEK293 cells co-expressing the opioid receptor of interest, a G-protein subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc), and a G-protein subunit or effector fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
BU72
-
BRET substrate (e.g., coelenterazine h)
-
Plate reader capable of detecting BRET signals
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of BU72.
-
Add the BRET substrate to the cells and incubate.
-
Add the serial dilutions of BU72 to the wells.
-
Measure the light emission at the donor and acceptor wavelengths using a BRET-compatible plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission) and determine the EC50 and Emax for BU72-induced G-protein activation.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the opioid receptor upon agonist binding.
Materials:
-
Cells co-expressing the opioid receptor of interest and β-arrestin fused to complementary enzyme fragments (e.g., PathHunter® β-arrestin assay).
-
BU72
-
Substrate for the complemented enzyme
-
Chemiluminescent plate reader
Procedure:
-
Plate the cells in a 96-well plate.
-
Prepare serial dilutions of BU72.
-
Add the BU72 dilutions to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Add the enzyme substrate according to the manufacturer's instructions.
-
Measure the chemiluminescent signal using a plate reader.
-
Determine the EC50 and Emax for BU72-induced β-arrestin recruitment.
Conditioned Place Preference (CPP)
This behavioral paradigm assesses the rewarding or aversive properties of BU72.
Materials:
-
Conditioned place preference apparatus with at least two distinct chambers.
-
BU72 dissolved in a suitable vehicle (e.g., saline).
-
Animal subjects (e.g., mice or rats).
Procedure:
-
Pre-conditioning Phase: On day 1, allow each animal to freely explore the entire apparatus for a set time (e.g., 15-30 minutes) to determine any initial chamber preference.
-
Conditioning Phase (4-8 days):
-
On drug conditioning days, administer BU72 and confine the animal to one of the chambers (e.g., the initially non-preferred chamber) for a set time (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the animal to the other chamber for the same duration.
-
Alternate drug and vehicle conditioning days.
-
-
Test Phase: On the day after the last conditioning session, place the animal in the apparatus with free access to all chambers and record the time spent in each chamber for a set duration (e.g., 15-30 minutes).
-
Analysis: An increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a rewarding effect (place preference).
Intravenous Self-Administration (Adapted Protocol)
This operant conditioning paradigm assesses the reinforcing properties of BU72. Note: As a specific published protocol for BU72 self-administration was not identified, this protocol is adapted from procedures for buprenorphine and other potent mu-opioid agonists in rats.
Materials:
-
Operant conditioning chambers equipped with two levers (active and inactive) and an infusion pump.
-
Intravenous catheters.
-
BU72 dissolved in sterile saline for intravenous infusion.
-
Animal subjects (e.g., rats).
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow for a recovery period of at least 5-7 days.
-
Acquisition Phase (Fixed-Ratio Schedule):
-
Place the rats in the operant chambers for daily sessions (e.g., 2 hours).
-
A response on the active lever results in an intravenous infusion of BU72 (e.g., 0.01-0.1 mg/kg/infusion) over a short period (e.g., 5 seconds).
-
A response on the inactive lever has no consequence.
-
Start with a fixed-ratio 1 (FR1) schedule (one press for one infusion) and gradually increase the response requirement (e.g., to FR5) as responding stabilizes.
-
-
Motivation Assessment (Progressive-Ratio Schedule):
-
Once responding is stable on an FR schedule, switch to a progressive-ratio (PR) schedule, where the number of lever presses required for each subsequent infusion increases.
-
The "breakpoint," or the highest number of presses an animal will make for a single infusion, is a measure of the reinforcing efficacy of the drug.
-
-
Extinction and Reinstatement:
-
Extinction: Replace the BU72 solution with saline. Lever presses no longer result in drug infusion, leading to a decrease in responding.
-
Reinstatement: After extinction, test the ability of a priming injection of BU72, a stressor, or a drug-associated cue to reinstate drug-seeking behavior (i.e., pressing the active lever).
-
In Vivo Microdialysis
This technique measures the effect of BU72 on neurotransmitter levels (e.g., dopamine) in specific brain regions associated with reward and addiction, such as the nucleus accumbens.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Infusion pump.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
BU72.
-
Animal subjects (e.g., rats).
Procedure:
-
Surgery: Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow for recovery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[3] Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer BU72 systemically (e.g., intraperitoneally or subcutaneously) or locally through the microdialysis probe.
-
Sample Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using HPLC-ED.
-
Data Interpretation: An increase in dopamine levels in the nucleus accumbens following BU72 administration would be consistent with the rewarding effects of the drug.
Visualization of Pathways and Workflows
Caption: BU72-induced G-protein signaling cascade.
Caption: BU72-mediated β-arrestin recruitment pathway.
References
- 1. A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mu-opioid receptor activation in the medial shell of nucleus accumbens promotes alcohol consumption, self-administration and cue-induced reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.uky.edu [research.uky.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Centrally administered mu- and delta-opioid agonists increase operant responding for saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Operant Vapor Self-administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BU-72 in Functional Assays for Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
BU-72 is a potent and high-affinity morphinan agonist for opioid receptors.[1] It exhibits exceptional binding affinity and potency, particularly at the μ-opioid receptor (μOR), making it a critical tool compound for studying opioid receptor pharmacology.[2] Functionally, BU-72 acts as a high-efficacy agonist at μ- and κ-opioid receptors (MOR, KOR) and a partial agonist at the δ-opioid receptor (DOR).[3] The activation of opioid receptors, which are G-protein coupled receptors (GPCRs), initiates distinct intracellular signaling cascades. The primary pathway involves coupling to inhibitory G-proteins (Gi/o), leading to therapeutic effects like analgesia.[4] A secondary pathway involves the recruitment of β-arrestin proteins, which has been linked to some of the adverse side effects of opioids, such as respiratory depression and tolerance.[5][6] Understanding how compounds like BU-72 differentially engage these pathways is crucial for the development of safer and more effective analgesics.
These application notes provide an overview of the functional characterization of BU-72 and detailed protocols for key in vitro assays used to assess its activity at opioid receptors.
Opioid Receptor Signaling Pathways
Opioid receptor activation by an agonist like BU-72 triggers two main signaling cascades: G-protein dependent signaling and β-arrestin recruitment.
-
G-Protein Signaling : Upon agonist binding, the receptor undergoes a conformational change, promoting the exchange of GDP for GTP on the associated Gαi/o subunit.[7] The activated Gαi/o-GTP and the Gβγ dimer then dissociate and modulate downstream effectors. A primary effect of Gαi/o activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8]
-
β-Arrestin Signaling : Agonist binding also leads to the phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins to the receptor.[7] β-arrestin recruitment not only desensitizes G-protein signaling but also initiates a separate wave of signaling and can lead to receptor internalization.[6][7]
The relative activation of these two pathways by a ligand determines its "signaling bias."
Data Presentation: In Vitro Pharmacology of BU-72
The following tables summarize the quantitative data for BU-72 in various functional assays, providing key parameters for its interaction with opioid receptors.
Table 1: Receptor Binding Affinity (Ki)
| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |
| μ-Opioid (μOR) | Crude brain membranes | Not Specified | 0.15 | [1][2] |
| μ-Opioid (μOR) | Purified μOR with Gi protein | [3H]-Diprenorphine | 0.01 | [1][2][4] |
Table 2: Functional Potency (EC50) and Efficacy (Emax)
| Assay Type | Receptor Subtype | EC50 (nM) | Emax (% of Standard Agonist) | Reference |
| G-Protein Activation | μ-Opioid (μOR) | 0.054 | Full Agonist | [3] |
| G-Protein Activation | κ-Opioid (κOR) | 0.033 | Full Agonist | [3] |
| G-Protein Activation | δ-Opioid (δOR) | 0.58 | Partial Agonist | [3] |
| cAMP Inhibition | μ-Opioid (μOR) | 1.4 | 104% (vs. DAMGO) | [5] |
| β-Arrestin Recruitment | μ-Opioid (μOR) | 72 | 97% (vs. DAMGO) | [5] |
Note: EC50 and Emax values can vary depending on the cell line, expression levels, and specific assay conditions used.
Experimental Protocols
GTPγS Binding Assay (G-Protein Activation)
This assay directly measures the activation of Gi/o proteins upon receptor stimulation. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit, which is an early event in G-protein activation.[8][9]
Protocol:
-
Membrane Preparation :
-
Culture CHO or HEK293 cells stably expressing the opioid receptor of interest (e.g., μOR).
-
Harvest cells and homogenize in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EGTA, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with TME buffer and resuspend in a known volume. Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Execution :
-
Prepare an assay buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA, pH 7.4.
-
In a 96-well plate, add in order:
-
Assay buffer.
-
Saponin (to permeabilize vesicles).
-
GDP (final concentration typically 10-30 µM).
-
Varying concentrations of BU-72 (or reference agonist/vehicle).
-
Cell membranes (typically 5-20 µg protein per well).
-
-
Pre-incubate for 15-20 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through GF/B or GF/C filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Data Acquisition and Analysis :
-
Dry the filter mats and add scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Plot the specific binding (Total - Non-specific) against the logarithm of BU-72 concentration.
-
Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the EC50 and Emax values.
-
cAMP Inhibition Assay (Downstream G-Protein Signaling)
This assay measures the functional consequence of Gi/o protein activation: the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. Assays are often performed on whole cells and typically use a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence).[8][10]
Protocol:
-
Cell Culture :
-
Seed CHO or HEK293 cells expressing the opioid receptor of interest into 96- or 384-well plates and culture overnight.
-
-
Assay Execution :
-
Remove culture medium and replace with stimulation buffer (e.g., HBSS or serum-free medium) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Add varying concentrations of BU-72 to the wells.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except negative controls) to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection (HTRF Example) :
-
Lyse the cells according to the manufacturer's protocol (e.g., Cisbio HTRF cAMP dynamic 2 kit).
-
Add the HTRF reagents to the lysate: a cAMP-d2 conjugate and a Europium cryptate-labeled anti-cAMP antibody.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis :
-
Calculate the 665/620 nm ratio for each well. The signal is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the logarithm of BU-72 concentration.
-
Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the EC50 (or IC50) of inhibition.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated opioid receptor. A common method is Bioluminescence Resonance Energy Transfer (BRET), which measures the proximity between a receptor tagged with a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin tagged with a BRET acceptor (e.g., GFP).[5][11]
Protocol:
-
Cell Preparation :
-
Co-transfect HEK293 cells with plasmids encoding the opioid receptor fused to a BRET donor (e.g., μOR-RlucII) and β-arrestin-2 fused to a BRET acceptor (e.g., rGFP-βarr2).
-
After 24-48 hours, harvest the transfected cells and seed them into white, clear-bottom 96-well plates.
-
-
Assay Execution :
-
On the day of the assay, remove the culture medium.
-
Add varying concentrations of BU-72 (or other ligands) prepared in a suitable assay buffer (e.g., HBSS).
-
Incubate for 15-30 minutes at 37°C.
-
-
Data Acquisition :
-
Add the luciferase substrate (e.g., coelenterazine h) to all wells.
-
Immediately measure the luminescence using a plate reader capable of simultaneous dual-emission detection (e.g., a filter set for ~480 nm for the donor and ~530 nm for the acceptor).
-
-
Data Analysis :
-
Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Subtract the background BRET ratio (from vehicle-treated cells).
-
Plot the net BRET ratio against the logarithm of BU-72 concentration.
-
Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the EC50 and Emax for β-arrestin recruitment.
-
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delineating the Ligand–Receptor Interactions That Lead to Biased Signaling at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Experiments with Compound BU-72
These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing Compound BU-72 in cell culture-based experiments. The following sections cover essential procedures from cell line maintenance to key functional assays, ensuring reproducibility and accuracy in your research.
Compound BU-72 Profile
Compound BU-72 is a novel synthetic small molecule designed to modulate cellular signaling pathways implicated in disease progression. Its primary mechanism of action involves the inhibition of a key receptor tyrosine kinase (RTK), thereby affecting downstream pathways that regulate cell proliferation and survival.
Hypothetical Signaling Pathway of Compound BU-72
The diagram below illustrates the proposed signaling cascade affected by Compound BU-72. By binding to the extracellular domain of the target RTK, BU-72 prevents ligand binding, receptor dimerization, and subsequent autophosphorylation. This, in turn, inhibits the activation of downstream effectors such as the RAS/MAPK and PI3K/AKT pathways.
Caption: Hypothetical signaling pathway inhibited by Compound BU-72.
Cell Line Selection and Maintenance
The choice of cell line is critical for the successful application of Compound BU-72. It is recommended to use cell lines with documented expression of the target RTK.
General Cell Culture Guidelines:
-
Aseptic Technique: All cell culture manipulations should be performed in a Class II biological safety cabinet to prevent contamination.[1][2] All surfaces and materials should be decontaminated with 70% ethanol.[1][2]
-
Culture Media: Use the recommended medium for your specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin) as required.[3]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]
-
Subculturing: Passage cells when they reach 70-80% confluency to maintain them in the logarithmic growth phase.[4]
Experimental Protocols
Protocol 1: Preparation of Compound BU-72 Stock Solutions
-
Reconstitution: Prepare a 10 mM stock solution of Compound BU-72 in sterile dimethyl sulfoxide (DMSO).
-
Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Seeding for 96-well Plate Assays
-
Cell Harvesting: Harvest cells from a sub-confluent culture flask using an appropriate dissociation reagent (e.g., Trypsin-EDTA).
-
Cell Counting: Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion assay.[4]
-
Seeding: Dilute the cell suspension in fresh culture medium to the desired seeding density (refer to the table below for recommendations) and dispense 100 µL into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment and recovery.
Protocol 3: Cell Viability (MTT) Assay
This protocol is adapted from standard MTT colorimetric assay procedures.[5]
-
Cell Treatment: After the 24-hour incubation period, remove the medium and add 100 µL of fresh medium containing various concentrations of Compound BU-72. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
Experimental Workflow: Cell Viability Assay
Caption: Workflow for the cell viability (MTT) assay.
Protocol 4: Receptor Binding (ELISA-based) Assay
This protocol provides a framework for an Enzyme-Linked Immunosorbent Assay (ELISA) to determine the binding affinity of Compound BU-72 to its target RTK.[7]
-
Plate Coating: Coat a 96-well high-binding plate with the purified target RTK (1-10 µg/mL in carbonate-bicarbonate buffer) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding sites with blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Compound Incubation: Add serial dilutions of Compound BU-72 (in a biotinylated form or for competition with a biotinylated ligand) to the wells and incubate for 2 hours at room temperature.
-
Detection:
-
Direct Binding: If using biotinylated BU-72, wash the plate and add streptavidin-HRP.
-
Competition Assay: If competing with a biotinylated ligand, add a fixed concentration of the biotinylated ligand along with varying concentrations of BU-72. Then, add streptavidin-HRP.
-
-
Substrate Addition: After a final wash, add a TMB substrate solution and incubate in the dark until a color develops.
-
Reaction Stoppage: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
Data Presentation
Table 1: Hypothetical Cell Viability Data for Compound BU-72
| Cell Line | Seeding Density (cells/well) | Treatment Duration (hours) | IC50 (µM) |
| A549 | 5,000 | 48 | 5.2 |
| HCT116 | 8,000 | 48 | 12.8 |
| MCF-7 | 6,000 | 72 | 8.5 |
Table 2: Hypothetical Receptor Binding Data for Compound BU-72
| Assay Type | Target Receptor | Ligand (for competition) | Kd (nM) | Ki (nM) |
| Direct Binding | RTK-1 | - | 15.3 | - |
| Competition | RTK-1 | Biotinylated Growth Factor X | - | 25.7 |
| Competition | RTK-2 | Biotinylated Growth Factor Y | - | >1000 |
References
- 1. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 2. m.youtube.com [m.youtube.com]
- 3. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. 4.3. Viability Assay [bio-protocol.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for BU 72 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of BU 72, an exceptionally potent and high-efficacy agonist for the µ-opioid receptor (MOR). Due to its high binding affinity, this compound is a valuable research tool for studying MOR signaling and function.
Introduction
This compound is a complex morphinan derivative that acts as a powerful agonist at the µ-opioid receptor.[1] It exhibits a binding affinity (Ki) in the low nanomolar to picomolar range, making it significantly more potent than the standard full µ-opioid agonist DAMGO.[2][3] Its primary mechanism of action is the activation of the Gi/o-coupled µ-opioid receptor, leading to the modulation of downstream signaling pathways. Understanding the precise concentration and experimental conditions for in vitro studies is crucial for obtaining reliable and reproducible data.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the µ-opioid receptor as reported in the literature. It is important to note that the effective concentration for functional assays (EC50) may vary depending on the specific cell type, receptor expression levels, and the functional readout being measured.
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Ki) | 0.15 nM | Crude brain membranes | [2] |
| 21 pM | HEK293 membranes (full-length µOR) | [4] | |
| 30 pM | HEK293 membranes (µOR H54A mutant) | [4] | |
| 470 pM -> 16 pM | Purified µOR in HDL particles (in the presence of Nb39) | [5] | |
| as low as 0.01 nM | Purified µOR with Gi protein | [2] |
Recommended this compound Concentration for In Vitro Functional Assays
Direct experimental data on the EC50 of this compound in various functional assays is limited in publicly available literature. However, based on its high binding affinity (sub-nanomolar to picomolar Ki values) and its characterization as a high-efficacy agonist, a starting concentration range for in vitro functional assays can be estimated.
Recommended Starting Concentration Range: 0.01 nM to 100 nM
Note: This is a suggested range. The optimal concentration of this compound should be empirically determined for each specific cell line and assay through the generation of a full dose-response curve.
Experimental Protocols
Below are detailed protocols for common in vitro assays to characterize the activity of this compound at the µ-opioid receptor. These protocols are based on established methods for other potent µ-opioid agonists and should be adapted and optimized for your specific experimental setup.
Cell Culture
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) to maintain receptor expression.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) following the activation of adenylyl cyclase by forskolin. This is a primary functional readout for Gi-coupled receptor activation.
Materials:
-
HEK-293 or CHO cells stably expressing the µ-opioid receptor
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Forskolin
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque microplates
Protocol:
-
Cell Seeding: Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range to test would be 10⁻¹¹ M to 10⁻⁶ M.
-
Agonist Stimulation:
-
Aspirate the culture medium from the wells.
-
Add 10 µL of the this compound serial dilutions to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Forskolin Stimulation:
-
Add 10 µL of a pre-determined concentration of forskolin (typically 1-10 µM, to stimulate cAMP production) to all wells except the negative control.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor, a key event in receptor desensitization and an alternative signaling pathway.
Materials:
-
Cell line co-expressing the µ-opioid receptor fused to a tag (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor). Several commercial systems are available (e.g., PathHunter® by DiscoverX).
-
Assay buffer
-
This compound
-
Detection reagents specific to the assay system
-
384-well white opaque microplates
Protocol:
-
Cell Seeding: Seed the engineered cells into 384-well plates according to the manufacturer's instructions and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Agonist Stimulation:
-
Add 10 µL of the this compound serial dilutions to the respective wells.
-
Incubate for 60-90 minutes at 37°C.
-
-
Detection:
-
Add the detection reagents as per the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Signal Measurement:
-
Measure the chemiluminescent or fluorescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for β-arrestin recruitment.
-
Signaling Pathways and Visualizations
Activation of the µ-opioid receptor by this compound initiates two primary signaling cascades: the canonical G-protein dependent pathway and the β-arrestin dependent pathway.
G-Protein (Gi) Dependent Signaling Pathway
Upon binding of this compound, the µ-opioid receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. The Gαi subunit dissociates from the Gβγ dimer.
-
Gαi Subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP decreases the activity of Protein Kinase A (PKA).
-
Gβγ Subunit: Modulates the activity of various effector proteins, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels (VGCCs).
β-Arrestin Dependent Signaling Pathway
Following agonist binding and G-protein activation, the µ-opioid receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin to the receptor. β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization. Additionally, β-arrestin acts as a scaffold protein, initiating a second wave of signaling, most notably the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.
Experimental Workflow for In Vitro Characterization of this compound
The following diagram outlines a logical workflow for the in vitro characterization of this compound.
Conclusion
This compound is a powerful tool for investigating the µ-opioid receptor. The provided protocols and signaling pathway diagrams offer a solid foundation for designing and executing in vitro experiments. Researchers should carefully optimize the experimental conditions, particularly the concentration of this compound, to ensure accurate and meaningful results. The study of its effects on both G-protein and β-arrestin signaling pathways will provide a comprehensive understanding of its pharmacological profile.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. cAMP Assay [bio-protocol.org]
- 3. Characterization of the complex morphinan derivative BU72 as a high efficacy, long-lasting mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 recruitment assay: No two ligands have the same profile - PubMed [pubmed.ncbi.nlm.nih.gov]
BU-72: A Powerful Tool for High-Resolution Crystallization of the μ-Opioid Receptor
Application Note & Protocol Guide
For researchers, scientists, and professionals in drug development, understanding the structural intricacies of G-protein coupled receptors (GPCRs) like the μ-opioid receptor (MOR) is paramount for designing novel therapeutics. The potent morphinan agonist, BU-72, has emerged as an invaluable tool in the structural biologist's arsenal, facilitating the crystallization of the MOR in its active state. This document provides a comprehensive overview of BU-72's application in MOR crystallization, complete with detailed protocols and quantitative data to support experimental design and execution.
Quantitative Data Summary
BU-72 exhibits exceptionally high affinity for the μ-opioid receptor, a key characteristic that contributes to its utility in stabilizing the receptor for crystallographic studies. The following table summarizes the binding affinity of BU-72 for the MOR under various conditions.
| Ligand | Receptor/Condition | Assay Type | Parameter | Value | Reference |
| BU-72 | μ-Opioid Receptor (crude brain membranes) | Radioligand Competition Binding | Ki | 0.15 nM | [1] |
| BU-72 | μ-Opioid Receptor (transfected cell membranes) | Radioligand Competition Binding | Ki | < 0.15 nM | [1] |
| BU-72 | Purified μOR with Gi protein | Radioligand Competition Binding | Ki | 0.01 nM | [1] |
| BU-72 | μOR in HDL particles | 3H-diprenorphine Competition Binding | Ki (low affinity) | 470 pM | [2][3] |
| BU-72 | μOR in HDL particles + Gi | 3H-diprenorphine Competition Binding | Ki (high affinity) | 10 pM (47-fold increase) | [2][3][4] |
| BU-72 | μOR in HDL particles + Nb39 | 3H-diprenorphine Competition Binding | Ki (high affinity) | 16 pM (29-fold increase) | [2][3] |
| BU-72 | μOR + Nb39 | Dissociation Assay | t1/2 | 140 minutes | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments involving BU-72 and the μ-opioid receptor are provided below. These protocols are synthesized from various sources to provide a comprehensive guide.
μ-Opioid Receptor Expression and Purification
A high-yield expression and purification protocol is essential for obtaining sufficient quantities of functional receptor for crystallization.
a. Expression in Insect Cells (Sf9):
-
Construct Generation: A mouse μOR construct with a cleavable amino-terminal FLAG epitope tag and a carboxy-terminal hexahistidine (His6) tag is recommended for purification.
-
Baculovirus Production: Generate a recombinant baculovirus encoding the MOR construct using standard protocols (e.g., Bac-to-Bac Baculovirus Expression System).
-
Cell Culture and Infection: Grow Spodoptera frugiperda (Sf9) insect cells in suspension culture to a density of 2-3 x 106 cells/mL. Infect the cells with the high-titer baculovirus stock.
-
Harvesting: Harvest the cells by centrifugation 48-72 hours post-infection.
b. Purification:
-
Membrane Preparation: Resuspend the cell pellet in a hypotonic lysis buffer and homogenize. Isolate the cell membranes by ultracentrifugation.
-
Solubilization: Solubilize the membrane pellet with a buffer containing a mild detergent such as n-dodecyl-β-D-maltoside (DDM) and cholesterol hemisuccinate (CHS).
-
Affinity Chromatography:
-
Nickel-NTA Chromatography: Load the solubilized protein onto a Ni-NTA resin. Wash the resin extensively to remove non-specifically bound proteins. Elute the His-tagged MOR using an imidazole gradient.
-
FLAG Immunoaffinity Chromatography: For further purification, bind the eluted fraction to an anti-FLAG antibody resin. Elute the receptor by competition with a FLAG peptide.
-
-
Size-Exclusion Chromatography (SEC): As a final polishing step, apply the purified receptor to a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a buffer containing DDM and CHS. This step separates monomeric, functional receptor from aggregates.
-
Concentration: Concentrate the purified, monomeric MOR to a final concentration suitable for crystallization (typically 10-50 mg/mL).
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of BU-72 for the MOR.
-
Membrane Preparation: Prepare cell membranes expressing the μ-opioid receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of a radiolabeled opioid antagonist (e.g., [3H]-diprenorphine).
-
Add increasing concentrations of unlabeled BU-72.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the unbound.
-
Scintillation Counting: Wash the filters, dry them, and add scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the BU-72 concentration. Fit the data to a one-site competition binding model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Crystallization of the MOR-BU72 Complex using the Lipidic Cubic Phase (LCP) Method
The LCP method provides a membrane-like environment that helps to maintain the native conformation of the GPCR during crystallization.
-
Protein Preparation: The purified MOR is concentrated and incubated with a saturating concentration of BU-72 and a stabilizing nanobody (e.g., Nb39) to form a stable complex.
-
LCP Formation:
-
Use a specialized syringe mixer to combine the protein-ligand-nanobody complex with molten monoolein (a lipid that forms the cubic phase) in a 2:3 ratio (v/v).
-
Dispense nanoliter-sized boluses of the protein-laden LCP onto a glass sandwich plate.
-
-
Crystallization Screening:
-
Overlay the LCP boluses with a variety of precipitant solutions from a crystallization screen.
-
Seal the plates and incubate at a constant temperature (e.g., 20°C).
-
-
Crystal Harvesting and Cryo-protection:
-
Crystals typically appear within a few days to weeks.
-
Harvest the microcrystals using specialized loops.
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant before flash-cooling in liquid nitrogen.
-
-
X-ray Diffraction Data Collection: Collect diffraction data from the frozen crystals at a synchrotron source.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the μ-opioid receptor and the experimental workflow for its crystallization.
Caption: μ-Opioid Receptor Signaling Pathways.
Caption: MOR Crystallization Workflow.
References
Application Notes & Protocols: Agonist-Induced Receptor Internalization with BU 72
Audience: Researchers, scientists, and drug development professionals.
Introduction
G-protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are critical targets for a vast array of pharmaceuticals. The cellular response to GPCR activation is tightly regulated, in part, by a process known as agonist-induced receptor internalization. This mechanism involves the translocation of receptors from the plasma membrane to intracellular compartments, leading to signal desensitization, downregulation, or initiation of alternative signaling pathways.
BU 72 is an exceptionally potent and high-efficacy agonist for the μ-opioid receptor (MOR), a classic example of a GPCR.[1][2] It also demonstrates agonist activity at κ-opioid receptors (KOR) and partial agonist activity at δ-opioid receptors (DOR).[3][4] Its high binding affinity and robust activation of the MOR make it a valuable research tool for studying the molecular events following receptor engagement, including the dynamics of receptor internalization.[1][2]
These application notes provide a detailed overview of the signaling pathways involved in MOR internalization and present a comprehensive protocol for visualizing and quantifying receptor translocation in response to this compound stimulation using confocal microscopy.
Compound Profile: this compound
This compound is a complex morphinan derivative widely used in pharmacological research.[1][2] Its key properties are summarized below.
| Parameter | Value | Receptor Target(s) | Reference |
| IUPAC Name | (2R,3S,3aR,5aR,6R,11bR,11cS)-3a-methoxy-3,14-dimethyl-2-phenyl-2,3,3a,6,7,11c-hexahydro-1H-6,11b-(epiminoethano)-3,5a-methanonaphtho[2,1-g]indol-10-ol | N/A | [1] |
| Primary Action | High-Efficacy Agonist | μ-opioid receptor (MOR) | [1][2] |
| Secondary Action | Full Agonist | κ-opioid receptor (KOR) | [2] |
| Partial Agonist | δ-opioid receptor (DOR) | [2][3][4] | |
| EC₅₀ (MOR) | 0.054 nM | μ-opioid receptor | [3][4] |
| EC₅₀ (KOR) | 0.033 nM | κ-opioid receptor | [3][4] |
| EC₅₀ (DOR) | 0.58 nM | δ-opioid receptor | [3][4] |
| Binding Affinity (Kᵢ for MOR) | 0.01 nM - 0.15 nM | μ-opioid receptor | [2] |
Signaling Pathway for Agonist-Induced MOR Internalization
Upon binding of an agonist like this compound, the μ-opioid receptor initiates a signaling cascade that leads to its own desensitization and internalization. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins. The internalized receptor can then be either targeted for degradation in lysosomes or recycled back to the plasma membrane to restore signaling potential.
Experimental Protocol: Quantification of MOR Internalization
This protocol describes a method to visualize and quantify this compound-induced internalization of the μ-opioid receptor using live-cell confocal microscopy. The assay relies on a cell line stably expressing a fluorescently tagged MOR (e.g., MOR-GFP).
Objective
To measure the dose- and time-dependent translocation of MOR-GFP from the plasma membrane to intracellular vesicles following treatment with this compound.
Experimental Workflow
The overall workflow for the internalization assay is outlined below.
Materials
-
Cell Line: HEK293 or CHO cells stably expressing N-terminally tagged MOR-GFP.
-
Culture Medium: DMEM or F-12 Ham's medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Imaging Plates: 96-well glass-bottom plates, suitable for microscopy.
-
Test Compounds:
-
This compound (stock in DMSO)
-
DAMGO (positive control agonist, stock in water)
-
Naloxone (antagonist, stock in water)
-
-
Buffers:
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Serum-free culture medium for starvation.
-
-
Equipment:
-
Confocal microscope with live-cell imaging capabilities (37°C, 5% CO₂)
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
-
Step-by-Step Procedure
Day 1: Cell Plating
-
Culture MOR-GFP expressing cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed cells into a 96-well glass-bottom plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate overnight at 37°C, 5% CO₂.
Day 2: Internalization Assay
-
Compound Preparation:
-
Prepare serial dilutions of this compound in serum-free medium. A typical final concentration range would be 1 pM to 1 μM.
-
Prepare solutions of the positive control (e.g., 10 μM DAMGO) and vehicle control (e.g., 0.1% DMSO).
-
For antagonist controls, prepare a solution of Naloxone (e.g., 10 μM) to be added 15 minutes prior to this compound treatment.
-
-
Cell Treatment:
-
Aspirate the culture medium from the wells.
-
Gently wash the cells once with warm DPBS.
-
Add 100 μL of serum-free medium to each well and incubate for 1-2 hours at 37°C to starve the cells.
-
Aspirate the starvation medium and add the prepared compound solutions to the respective wells.
-
Incubate the plate at 37°C, 5% CO₂ for the desired time period (e.g., 30, 60, or 120 minutes).
-
-
Confocal Imaging:
-
Transfer the plate to the confocal microscope equipped with a live-cell chamber.
-
Allow the plate to equilibrate to 37°C and 5% CO₂.
-
Using a 40x or 60x objective, locate the cells.
-
Set the excitation/emission wavelengths appropriate for GFP (e.g., 488 nm excitation, 500-550 nm emission).
-
For each well, acquire images from several representative fields of view. It is recommended to acquire Z-stacks to clearly differentiate the plasma membrane from the cell interior.[5]
-
Untreated or vehicle-treated cells should show bright, continuous fluorescence at the plasma membrane. Agonist-treated cells will show a redistribution of fluorescence to punctate structures within the cytoplasm, corresponding to endosomes.[6]
-
Data Analysis and Quantification
-
Image Processing:
-
Use image analysis software to open the Z-stack files. A maximum intensity projection can be used for visualization, but quantification should be performed on individual Z-slices or a sum slice projection of the cell's interior.
-
-
Quantification:
-
For each cell, manually or automatically define two Regions of Interest (ROIs): one outlining the plasma membrane and another for the intracellular/cytoplasmic region.
-
Measure the mean fluorescence intensity within each ROI.
-
Calculate an Internalization Index using a ratio of intracellular to membrane fluorescence. A common method is: Internalization Index = (Mean Cytoplasmic Intensity) / (Mean Membrane Intensity)
-
An increase in this index signifies receptor internalization.[7]
-
-
Data Presentation:
-
For dose-response experiments, plot the average Internalization Index against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal internalization response).
-
For time-course experiments, plot the average Internalization Index against time to determine the kinetics of the response.
-
Expected Results and Troubleshooting
Expected Results:
-
Vehicle Control: Low Internalization Index, with fluorescence localized primarily at the plasma membrane.
-
This compound/DAMGO Treatment: A dose-dependent increase in the Internalization Index, with fluorescence appearing in intracellular puncta. This compound is expected to be highly potent, with an EC₅₀ in the low nanomolar to picomolar range.
-
Naloxone Pre-treatment: Pre-incubation with an antagonist should block the internalization induced by this compound.
| Problem | Possible Cause | Suggested Solution |
| No internalization observed with this compound | Cell line has low receptor expression. | Confirm MOR-GFP expression via Western blot or by using a high concentration of a known potent agonist like DAMGO. |
| This compound concentration is too low. | Verify the concentration and integrity of the this compound stock. Test a wider concentration range. | |
| Imaging time point is too early/late. | Perform a time-course experiment (e.g., 5, 15, 30, 60, 120 min) to find the optimal time point for maximal internalization. | |
| High background/intracellular signal in control cells | Receptor is constitutively internalized. | Ensure cells are not over-confluent. Minimize light exposure and reduce starvation time if necessary. |
| Image analysis ROIs are not accurate. | Refine the segmentation protocol for defining membrane vs. cytoplasmic regions. Use a membrane dye as a co-stain to guide ROI selection. | |
| Phototoxicity/Photobleaching | Laser power is too high or exposure is too long. | Reduce laser power to the minimum required for a good signal-to-noise ratio. Decrease exposure time or the number of Z-slices acquired.[7] |
References
- 1. BU72 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantifying receptor trafficking and colocalization with confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Real-time G-protein-coupled receptor imaging to understand and quantify receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing BU 72 Solubility
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively dissolving and utilizing BU 72 for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a synthetic derivative of buprenorphine, known for its potent and selective agonist activity at opioid receptors. Achieving proper dissolution is critical for ensuring accurate and reproducible results in both in vitro and in vivo experiments. Poor solubility can lead to inaccurate dosing, precipitation of the compound in experimental media, and unreliable pharmacological data.
Q2: What are the recommended solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound due to its ability to dissolve a wide range of organic compounds.[1][2] For subsequent dilutions into aqueous media, it is crucial to consider the final concentration of DMSO, as it can have effects on cell viability and other biological parameters. Ethanol can also be used, sometimes in combination with DMSO, to enhance the solubility of certain compounds.[3]
Q3: I am observing precipitation when diluting my this compound stock solution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution is a common issue and can be addressed by:
-
Reducing the final concentration: The solubility of this compound in aqueous solutions is limited. Try lowering the final concentration in your experiment.
-
Adjusting the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible while maintaining solubility.
-
Using a different buffer system: The pH and composition of your buffer can influence the solubility of this compound. Experiment with different buffer formulations.
-
Warming the solution: Gently warming the solution may help to redissolve the precipitate. However, be mindful of the temperature stability of this compound and other components in your experiment.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, accurately weigh the desired amount of this compound and dissolve it in a minimal amount of a suitable organic solvent, such as DMSO.[4][5] It is recommended to pre-dissolve the solid in a small amount of solvent before transferring it to a volumetric flask for final volume adjustment.[4] Ensure the compound is completely dissolved before making the final dilution.
Q5: What are the best practices for storing this compound solutions?
A5: Stock solutions of this compound in an organic solvent should be stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are generally less stable and should be prepared fresh for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudiness or precipitation in stock solution | - Incomplete dissolution- Supersaturation- Low-quality solvent | - Vortex or sonicate the solution to aid dissolution.- Gently warm the solution.- Prepare a more dilute stock solution.- Use fresh, high-purity solvent. |
| Precipitation upon dilution in aqueous media | - Exceeded aqueous solubility limit- High final concentration of organic solvent- Incompatible buffer | - Decrease the final concentration of this compound.- Reduce the percentage of organic solvent in the final solution.- Test different buffers or adjust the pH. |
| Inconsistent experimental results | - Inaccurate concentration of stock solution- Degradation of this compound- Incomplete dissolution in final medium | - Re-prepare the stock solution, ensuring accurate weighing and complete dissolution.- Prepare fresh solutions for each experiment.- Visually inspect for any undissolved particles before use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 1 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration (calculation will depend on the molecular weight of the specific salt form of this compound).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound for an In Vitro Assay
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (if necessary): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution in the assay buffer.
-
Final Dilution: Add the appropriate volume of the this compound stock solution (or intermediate dilution) to the assay medium to reach the final desired concentration. Ensure rapid mixing to prevent localized high concentrations that could lead to precipitation.
-
Verification: Visually inspect the final solution for any signs of precipitation before adding it to the cells or experimental system.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of an opioid agonist like this compound.
References
Troubleshooting BU 72 experimental variability
Welcome to the technical support center for BU 72. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common questions encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an experimental small molecule inhibitor targeting the upstream kinase in the hypothetical "Kinase Cascade A" signaling pathway. This pathway is implicated in cell proliferation and survival. By inhibiting this kinase, this compound is expected to downregulate downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cell lines.
Q2: What are the recommended cell lines for this compound studies?
A2: We recommend using cell lines with a documented hyperactive "Kinase Cascade A" pathway. Initial validation studies have shown high sensitivity in HT-29 and MCF-7 cell lines. We advise against using cell lines with known mutations in downstream effectors of this pathway, as they may exhibit intrinsic resistance to this compound.
Q3: What is the optimal concentration range for this compound in in vitro assays?
A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically through a dose-response study. As a starting point, we recommend a concentration range of 10 nM to 10 µM.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Q: We are observing significant well-to-well and experiment-to-experiment variability in our cell viability assays (e.g., MTT, CellTiter-Glo®) when treating with this compound. What are the potential causes and solutions?
A: High variability in cell viability assays is a common issue that can be addressed by systematically evaluating several experimental parameters.
Potential Causes and Troubleshooting Steps:
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Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability.
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Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accurate cell counts. Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the experiment.
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Reagent Preparation and Handling: Improper dissolution or storage of this compound can affect its potency.
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Solution: Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Ensure complete dissolution of the compound before diluting to final concentrations.
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Incubation Time: Variation in incubation times with this compound or the viability reagent can alter results.
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Solution: Standardize all incubation times using a calibrated timer. Ensure consistent timing for the addition of this compound and the viability reagent to all wells.
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Edge Effects: Wells on the periphery of a microplate are prone to evaporation, leading to changes in media and compound concentration.
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Solution: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
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Experimental Protocol: Standard Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Issue 2: Inconsistent Downstream Target Inhibition in Western Blot Analysis
Q: Our Western blot results show variable inhibition of the downstream target, p-ERK, after treatment with this compound. Sometimes we see strong inhibition, and other times it's weak or absent. Why is this happening?
A: Inconsistent target inhibition can stem from several factors related to the experimental workflow and the biology of the signaling pathway.
Potential Causes and Troubleshooting Steps:
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Timing of Lysate Collection: The phosphorylation status of signaling proteins can be transient.
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Solution: Perform a time-course experiment to determine the optimal time point for observing maximal p-ERK inhibition after this compound treatment. Collect cell lysates at several time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).
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Lysate Preparation: Inefficient lysis or phosphatase activity can lead to inconsistent results.
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Solution: Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times during preparation and ensure complete cell lysis.
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Protein Quantification: Inaccurate protein quantification will lead to unequal loading on the gel.
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Solution: Use a reliable protein quantification assay (e.g., BCA assay). Ensure the standard curve is accurate and that all samples fall within the linear range.
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Western Blot Technique: Suboptimal antibody concentrations or transfer conditions can affect signal detection.
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Solution: Optimize the concentrations of primary and secondary antibodies. Ensure complete and even transfer of proteins from the gel to the membrane. Use a loading control (e.g., β-actin, GAPDH) to normalize for protein loading.
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Hypothetical Quantitative Data: p-ERK Inhibition
| Time Point | % p-ERK Inhibition (Experiment 1) | % p-ERK Inhibition (Experiment 2) | % p-ERK Inhibition (Experiment 3) |
| 15 min | 25% | 30% | 22% |
| 30 min | 60% | 55% | 65% |
| 1 hr | 90% | 85% | 92% |
| 2 hr | 70% | 65% | 75% |
| 4 hr | 40% | 35% | 45% |
This table illustrates a hypothetical time-course experiment showing that maximal p-ERK inhibition occurs around 1 hour post-treatment with this compound.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Preventing BU 72 degradation in solution
Disclaimer: Information regarding the specific degradation pathways and optimal storage conditions for BU 72 is not extensively available in public literature. The following guidelines are based on best practices for handling structurally similar research compounds, particularly opioid peptides and other complex small molecules. Researchers should always perform their own stability studies to determine the optimal conditions for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A: this compound is a potent and selective agonist for the nociceptin/orphanin FQ (NOP) receptor, a target of significant interest in drug development for pain, addiction, and mood disorders. Like many complex organic molecules, this compound can be susceptible to degradation in solution over time, which can affect its potency, selectivity, and ultimately the reproducibility of experimental results. Factors such as solvent, pH, temperature, and light exposure can all contribute to its degradation.
Q2: What are the potential signs of this compound degradation in my stock solution?
A: Signs of degradation can be subtle and may not always be visible. However, you should be cautious if you observe any of the following:
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Changes in physical appearance: Discoloration, precipitation, or cloudiness in a solution that was previously clear.
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Decreased biological activity: A noticeable reduction in the expected pharmacological effect in your assays.
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Inconsistent experimental results: High variability between experiments using the same stock solution prepared at different times.
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Appearance of new peaks in analytical analyses: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks that were not present in the freshly prepared solution is a strong indicator of degradation.
Q3: What is the recommended solvent for dissolving this compound?
Q4: How should I store my this compound stock solutions?
A: For optimal stability, it is recommended to store stock solutions of this compound and similar compounds under the following conditions:
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Temperature: Store at -20°C or, for long-term storage, at -80°C.[1]
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Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[2]
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Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in the stock solution. | Prepare a fresh stock solution from lyophilized powder. Perform a concentration-response curve to verify the potency. Consider performing a stability study on your stock solution under your specific storage conditions. |
| Inaccurate initial weighing of the compound. | Use a calibrated analytical balance and ensure proper weighing technique. | |
| Improper dilution of the stock solution. | Verify all calculations and ensure accurate pipetting. Use calibrated pipettes. | |
| Precipitation observed in the final aqueous solution | The final concentration of this compound exceeds its solubility in the aqueous buffer. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO), but be mindful of its effects on your experimental system. |
| The pH of the buffer is not optimal for this compound solubility. | Test a range of pH values for your final buffer to determine the optimal pH for solubility. For many peptides and small molecules, a slightly acidic pH (around 5-6) can improve stability in solution.[1] | |
| Changes in the color of the solution over time | Oxidation or other chemical degradation of this compound. | Prepare fresh solutions more frequently. Consider degassing your solvents or using an inert gas (e.g., argon) to overlay the stock solution to minimize exposure to oxygen. Store solutions protected from light.[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
Objective: To prepare a concentrated stock solution of this compound in an appropriate solvent for long-term storage.
Materials:
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Lyophilized this compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or vials
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Calibrated analytical balance
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Calibrated micropipettes
Procedure:
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Equilibration: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation of moisture.[1]
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Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
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Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Vortex briefly until the powder is completely dissolved.
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Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes.[1]
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Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Stability Testing of this compound in Solution
Objective: To assess the stability of this compound in a specific solvent and storage condition over time.
Materials:
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Freshly prepared stock solution of this compound
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High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
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Incubators or environmental chambers set to desired storage temperatures (e.g., 4°C, room temperature, 40°C)[2][3]
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Sterile, amber vials
Procedure:
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Initial Analysis (Time 0): Immediately after preparing the this compound solution, analyze an aliquot by HPLC to obtain the initial purity profile and peak area of the parent compound. This will serve as your baseline.
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Sample Storage: Store the remaining aliquots of the solution under the desired test conditions (e.g., different temperatures, light exposure).
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Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.[2]
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HPLC Analysis: Analyze each aliquot by HPLC using the same method as the initial analysis.
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Data Analysis: Compare the chromatograms from each time point to the initial (Time 0) chromatogram.
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Calculate the percentage of the remaining this compound peak area relative to the initial peak area.
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Identify and quantify any new peaks that appear, which represent degradation products.
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Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Logic diagram for troubleshooting this compound degradation.
References
Technical Support Center: Optimizing BU72 Assays for Robust Signal-to-Noise Ratio
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in assays involving the potent µ-opioid receptor agonist, BU72.
Frequently Asked Questions (FAQs)
Q1: What is BU72 and why are specialized assay conditions important?
A1: BU72 is a highly potent and high-efficacy agonist for the µ-opioid receptor.[1] Its high affinity and slow dissociation kinetics can present unique challenges in standard assay formats, leading to issues with signal saturation, high background, and difficulty in achieving reproducible results. Therefore, optimizing assay conditions is critical to obtaining a clear and robust signal-to-noise ratio.
Q2: What are the common types of assays used to characterize BU72 activity?
A2: Common assays for characterizing BU72 and other potent opioid agonists include:
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Radioligand Binding Assays: To determine the affinity of BU72 for the µ-opioid receptor. These often involve competition with a radiolabeled ligand.
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[35S]GTPγS Binding Assays: A functional assay that measures the activation of G proteins downstream of receptor activation.
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cAMP Accumulation Assays: To measure the inhibition of adenylyl cyclase activity upon µ-opioid receptor activation.
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In vivo Analgesia Models: To assess the antinociceptive effects of BU72 in animal models of pain.[1]
Q3: What are the key sources of noise and high background in BU72 assays?
A3: High background and noise can originate from several sources:
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Non-specific binding: The binding of BU72 or the radioligand to components other than the µ-opioid receptor, such as the filter plates, cell membranes, or other proteins.
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High ligand concentration: Due to its high potency, even low nanomolar concentrations of BU72 can lead to signal saturation and high background.
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Suboptimal buffer and reagent concentrations: Incorrect buffer composition, pH, or ionic strength can negatively impact specific binding and increase non-specific interactions.
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Cell health and density: Unhealthy or overly dense cell cultures can lead to inconsistent receptor expression and increased assay variability.
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Insufficient washing steps: Inadequate removal of unbound ligand is a common cause of high background.
Troubleshooting Guides
Issue 1: High Background in Radioligand Binding Assays
High background noise can mask the specific binding signal, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding of radioligand to filters/plates | Pre-treat filters with a blocking agent like 0.1% polyethylenimine. | Reduced binding of the radioligand to the filter, thereby lowering background signal. |
| High concentration of radioligand | Perform a saturation binding experiment to determine the optimal radioligand concentration that provides a good signal window without excessive background. | Identification of the Kd and Bmax, allowing for the use of a radioligand concentration at or near the Kd for competition assays. |
| Suboptimal assay buffer composition | Optimize the concentration of salts (e.g., NaCl) and detergents (e.g., BSA) in the assay buffer. A common buffer consists of 20 mM Tris, pH 7.4, 150 mM NaCl, and 0.05% BSA.[2] | Improved specific binding and reduced non-specific interactions. |
| Insufficient washing | Increase the number and/or volume of wash steps. Ensure the wash buffer is cold to slow dissociation of the specific binding. | More effective removal of unbound radioligand, leading to a lower background. |
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Prepare cell membranes: Homogenize cells expressing the µ-opioid receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
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Set up incubation: In a 96-well plate, add increasing concentrations of the radioligand to wells containing a fixed amount of cell membranes. Include a set of wells with a high concentration of a non-labeled competitor (e.g., 10 µM naloxone) to determine non-specific binding.[2]
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Incubate: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.[2]
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Terminate binding: Rapidly filter the contents of each well through a filter plate and wash with cold wash buffer.
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Measure radioactivity: Determine the amount of bound radioligand in each well using a scintillation counter.
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Analyze data: Plot the specific binding (total binding - non-specific binding) against the radioligand concentration and fit the data to a one-site binding model to determine the Kd and Bmax.
Issue 2: Low Signal Window in [35S]GTPγS Functional Assays
A small difference between basal and stimulated [35S]GTPγS binding can make it difficult to accurately determine the potency and efficacy of BU72.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low receptor expression | Use a cell line with a higher expression level of the µ-opioid receptor. | Increased number of receptors available for G protein coupling, leading to a larger signal window. |
| Suboptimal GDP concentration | Titrate the concentration of GDP in the assay. Lower GDP concentrations can sometimes increase the signal window, but may also increase basal binding. | Finding the optimal GDP concentration that maximizes the difference between stimulated and basal binding. |
| Degradation of [35S]GTPγS | Aliquot and store [35S]GTPγS at -80°C and avoid repeated freeze-thaw cycles. Use fresh aliquots for each experiment. | Consistent performance of the radioligand and reproducible assay results. |
| Insufficient incubation time | Optimize the incubation time for the assay. A time course experiment can determine the point of maximal stimulation. | Ensuring the reaction has reached its peak, maximizing the signal window. |
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Membrane Preparation: Prepare cell membranes expressing the µ-opioid receptor as described for the radioligand binding assay.
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Assay Buffer: Prepare an assay buffer containing 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl2, and 1 mM EDTA.
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Reaction Mix: Prepare a reaction mix containing cell membranes, [35S]GTPγS (e.g., 0.05 nM), and varying concentrations of BU72. Include a condition for basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS).
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Incubation: Incubate the reaction mix at 30°C for 60 minutes.
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Termination and Filtration: Stop the reaction by rapid filtration through a filter plate and wash with cold buffer.
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Scintillation Counting: Measure the amount of bound [35S]GTPγS.
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Data Analysis: Plot the stimulated binding (as a percentage over basal) against the log concentration of BU72 to determine the EC50 and Emax.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for a radioligand binding assay.
Caption: Simplified µ-opioid receptor signaling pathway.
Caption: Troubleshooting logic for high background.
References
BU 72 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with BU 72 (CAS: 173265-76-4). Below you will find frequently asked questions (FAQs) and troubleshooting guides related to the stability and storage of this potent µ-opioid receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an exceptionally potent opioid compound primarily utilized in pharmacological research. It functions as a high-affinity agonist for the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Its binding to the MOR initiates a signaling cascade that leads to analgesic effects.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial to maintain its integrity and activity. The recommended storage conditions are summarized in the table below.
Q3: How should I handle this compound in the laboratory?
A3: this compound is a highly potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All handling of the solid compound should be performed in a designated area, and solutions should be prepared in a well-ventilated fume hood. For detailed safety precautions, it is highly recommended to consult the full Safety Data Sheet (SDS) provided by the supplier.
Q4: What solvents are suitable for dissolving this compound?
A4: Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of this compound. The stability of this compound in DMSO at different temperatures is provided in the storage conditions table. When preparing aqueous solutions for experiments, it is important to consider the final concentration of DMSO and its potential effects on the assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify that the compound has been stored according to the recommended conditions. If the compound has been stored at room temperature or in solution for an extended period, it may have degraded. Prepare fresh solutions from a properly stored stock. |
| Contamination of stock solutions. | Use sterile techniques when preparing and handling solutions. Filter-sterilize aqueous solutions if necessary. Prepare fresh stock solutions if contamination is suspected. | |
| Difficulty dissolving the compound | Incorrect solvent or low temperature. | Ensure you are using a recommended solvent like DMSO. Gentle warming and vortexing can aid dissolution. |
| Precipitation of the compound in aqueous buffer | Low solubility in aqueous solutions. | Prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system. Sonication may help to redissolve small amounts of precipitate. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 2 years | Store in a tightly sealed container, protected from light and moisture. |
| Solution in DMSO | 4°C | 2 weeks | For short-term storage. |
| Solution in DMSO | -80°C | 6 months | For long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
Data sourced from DC Chemicals datasheet.
Experimental Protocols
Representative Protocol for Stability Testing of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general procedure for assessing the stability of this compound under various stress conditions. The specific parameters may need to be optimized for your laboratory and equipment.
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
- Dilute the stock solution with an appropriate mobile phase to a working concentration suitable for HPLC analysis (e.g., 10 µg/mL).
2. Forced Degradation Studies:
- Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before injection.
- Base Hydrolysis: Mix the working solution with an equal volume of 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before injection.
- Oxidative Degradation: Mix the working solution with an equal volume of 3% hydrogen peroxide and store at room temperature, protected from light, for a specified time.
- Thermal Degradation: Store the solid compound and the working solution at elevated temperatures (e.g., 60°C, 80°C) for a specified period.
- Photostability: Expose the working solution to UV light (e.g., 254 nm) and fluorescent light for a specified duration.
3. HPLC Analysis:
- Use a validated stability-indicating HPLC method. A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
- Analyze the samples from the forced degradation studies alongside a control sample (unstressed working solution).
4. Data Analysis:
- Calculate the percentage of this compound remaining at each time point for each stress condition.
- Identify and quantify any degradation products that are formed.
Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Signaling cascade initiated by this compound binding to the µ-opioid receptor.
Minimizing non-specific binding of BU 72
Welcome to the technical support center for BU72. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding and achieving reliable experimental outcomes with BU72.
Frequently Asked Questions (FAQs)
Q1: What is BU72 and what is its primary mechanism of action?
A1: BU72 is a potent and high-efficacy morphinan derivative that acts as a long-lasting agonist primarily at the mu-opioid receptor (μOR).[1] It also exhibits agonist activity at kappa-opioid receptors (κOR) and partial agonist activity at delta-opioid receptors (δOR).[1] Its high affinity and slow dissociation kinetics from the mu-opioid receptor contribute to its prolonged duration of action.[2]
Q2: What are the common experimental applications of BU72?
A2: BU72 is frequently used in in vitro studies to investigate the pharmacology and molecular dynamics of opioid receptors. Common applications include competitive radioligand binding assays to determine the affinity of other compounds, functional assays (such as GTPγS binding) to measure agonist efficacy, and structural biology studies to understand ligand-receptor interactions.[1][3]
Q3: Why is minimizing non-specific binding important when working with BU72?
A3: Minimizing non-specific binding is crucial for obtaining accurate and reproducible data. BU72 has very high affinity for the mu-opioid receptor, meaning that even low concentrations can result in significant specific binding.[1][3] If non-specific binding is high, it can obscure the true specific signal, leading to an underestimation of receptor affinity (inaccurate Kd or Ki values) and a reduced signal-to-noise ratio.
Q4: What is the definition of non-specific binding in the context of a BU72 experiment?
A4: Non-specific binding refers to the interaction of BU72 with components other than the opioid receptors of interest, such as lipids, other proteins, or the assay apparatus itself. In a typical radioligand binding assay, non-specific binding is experimentally determined by measuring the amount of radiolabeled BU72 that remains bound in the presence of a saturating concentration of a non-labeled, high-affinity opioid ligand (an "unlabeled competitor"). This competitor occupies all the specific receptor sites, so any remaining bound radioligand is considered non-specific.
Q5: Which unlabeled competitor should be used to determine non-specific binding for BU72?
A5: A common and effective choice for determining non-specific binding in opioid receptor assays is a high concentration (typically 10 µM) of the general opioid receptor antagonist, naloxone . Naloxone has a broad affinity for all opioid receptor types and can effectively block the specific binding of BU72 to mu, delta, and kappa receptors.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding can be a significant issue in experiments involving BU72. The following guide provides potential causes and solutions in a question-and-answer format.
Q1: My non-specific binding is over 20% of the total binding. What are the first things I should check?
A1:
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Buffer Composition: Ensure your binding buffer is at the correct pH and ionic strength. For opioid binding assays, a common buffer is 50 mM Tris-HCl, pH 7.4.
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Incomplete Washing: In filtration-based assays, inadequate washing can leave unbound radiolabeled BU72 on the filter, artificially inflating the non-specific signal. Increase the number and/or volume of washes with ice-cold buffer.
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Reagent Quality: Verify the purity and integrity of your radiolabeled BU72. Degraded radioligand can contribute to high non-specific binding.
Q2: I've optimized my washing steps and buffer, but non-specific binding is still high. What else can I try?
A2:
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Addition of Blocking Agents: Including a protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% in your binding buffer can help to saturate non-specific sites on your assay tubes, plates, and tissue preparations.
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Reduce Radioligand Concentration: While you need sufficient radioligand for a good signal, using a concentration that is too high (e.g., >>10x Kd) can increase non-specific binding. Try reducing the concentration of radiolabeled BU72.
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Consider BU72's Affinity for Delta and Kappa Receptors: Remember that BU72 also binds to δOR and κOR.[1] If your sample expresses these receptors, this "specific" binding to non-mu receptors might be contributing to what you are defining as non-specific background (if you are only interested in the mu-receptor). To isolate mu-receptor binding, you may need to include selective antagonists for δOR and κOR in your assay.
Q3: Could my experimental setup be the problem?
A3:
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Filter Pre-treatment: If using a filtration assay with glass fiber filters, pre-soaking the filters in a solution like 0.3% polyethylenimine (PEI) can reduce the binding of positively charged ligands to the negatively charged filters.
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Assay Temperature and Incubation Time: Optimize your incubation time to reach equilibrium for specific binding without allowing excessive time for non-specific interactions to accumulate. While equilibrium is necessary, excessively long incubations can increase non-specific binding.
Q4: I am performing receptor autoradiography on tissue sections and see high background across the entire slide. What should I do?
A4:
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Pre-incubation/Blocking: Before adding radiolabeled BU72, pre-incubate the tissue sections in assay buffer, sometimes containing a blocking agent like BSA, to wash away endogenous ligands and saturate non-specific sites.
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Washing Protocol: After incubation with radiolabeled BU72, extend the washing time in ice-cold buffer to allow for more effective removal of unbound ligand. Multiple short washes are often more effective than one long wash.
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Drying: Ensure slides are dried thoroughly and quickly after the final wash, as slow drying can sometimes cause redistribution of the ligand.
Data Presentation
The following tables summarize the binding affinity of BU72 for different opioid receptors.
Table 1: Competitive Binding Affinity (Ki) of BU72 at Opioid Receptors
| Receptor Type | Ki (nM) | Test System | Reference |
| Mu (μ) | 0.15 | CHO cells expressing human μ-opioid receptor | [1] |
| Delta (δ) | 2.6 | CHO cells expressing human δ-opioid receptor | [1] |
| Kappa (κ) | 0.61 | CHO cells expressing human κ-opioid receptor | [1] |
Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.
Table 2: Dissociation Constant (Kd) of BU72 at the Mu-Opioid Receptor
| Condition | Kd (nM) | Test System | Reference |
| Basal State | 0.47 | Purified μOR in HDL particles | [3] |
| With Gi protein | Not directly reported, but 47-fold increase in affinity | Purified μOR in HDL particles | [3] |
| With Nb39 (G-protein mimetic) | 0.016 | Purified μOR in HDL particles | [3] |
Kd (dissociation constant) is the concentration of ligand at which half of the available receptors are occupied at equilibrium.
Experimental Protocols
Detailed Methodology: In Vitro Competitive Radioligand Binding Assay for BU72
This protocol describes a filtration-based assay to determine the binding affinity (Ki) of a test compound against the mu-opioid receptor using radiolabeled BU72.
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Preparation of Cell Membranes:
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Use cell lines stably expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells).
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Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
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Centrifuge the homogenate at low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and large debris.
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Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
The assay is performed in a 96-well plate with a final volume of 250 µL.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, containing 0.1% BSA.
-
Add the following to each well:
-
50 µL of various concentrations of the unlabeled test compound.
-
50 µL of radiolabeled BU72 (at a final concentration close to its Kd, e.g., 0.5 nM).
-
150 µL of the cell membrane preparation (typically 10-30 µg of protein per well).
-
-
Total Binding Wells: Contain radiolabeled BU72 and cell membranes, but no unlabeled test compound (add 50 µL of binding buffer instead).
-
Non-specific Binding Wells: Contain radiolabeled BU72, cell membranes, and a high concentration of naloxone (e.g., 10 µM final concentration).
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Pre-soak a 96-well glass fiber filter plate (e.g., GF/B) in 0.3% polyethylenimine for at least 30 minutes.
-
Terminate the incubation by rapid vacuum filtration of the assay plate contents through the pre-soaked filter plate.
-
Wash the filters rapidly with 3 x 250 µL of ice-cold binding buffer (without BSA) to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled BU72 and Kd is its dissociation constant for the receptor.
-
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Troubleshooting logic for high non-specific binding.
Caption: BU72 interaction with multiple opioid receptors.
References
Technical Support Center: Interpreting Unexpected Results with BU 72
Welcome to the technical support center for BU 72. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during experiments with this potent, long-acting opioid agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic morphinan derivative that acts as a high-potency, long-acting agonist at the mu-opioid receptor (μOR). It also exhibits agonist activity at the kappa-opioid receptor (κOR) and partial agonist activity at the delta-opioid receptor (δOR). Its primary mechanism of action is through the activation of these G-protein coupled receptors, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of various intracellular signaling cascades.
Q2: What are the known binding affinities and functional potencies of this compound at the different opioid receptors?
The pharmacological profile of this compound is characterized by its high affinity and efficacy, particularly at the mu-opioid receptor. The following table summarizes key quantitative data:
| Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Efficacy |
| Mu (μ) | ~0.15 nM (rat brain membranes) | ~0.054 nM | High |
| Kappa (κ) | Data not consistently reported | ~0.033 nM | Full Agonist |
| Delta (δ) | Data not consistently reported | ~0.58 nM | Partial Agonist |
Q3: I am observing a much longer-lasting effect in my in vivo experiments than expected. Is this normal?
Yes, this is a known characteristic of this compound. Its chemical structure leads to strong lipophilic interactions with the mu-opioid receptor, resulting in slow receptor kinetics and a prolonged duration of action. When designing in vivo studies, it is crucial to consider this long-lasting effect in your experimental timeline and dosing regimen.
Q4: Are there any known off-target effects or unexpected interactions of this compound?
A significant and unexpected finding is the potential for this compound to form a covalent adduct with the mu-opioid receptor under certain experimental conditions, particularly in crystallographic studies where HEPES buffer and nickel ions were used. This is not a typical ligand-receptor interaction and may be influenced by the generation of reactive oxygen species. While the in vivo relevance of this is still under investigation, it highlights a potential for unusual chemical reactivity.
Troubleshooting Guides
Issue 1: High Variability or Inconsistent Results in In Vitro Assays
Possible Causes:
-
Ligand Stickiness: Due to its lipophilicity, this compound may adhere to plasticware, leading to inaccurate concentrations.
-
Incomplete Solubilization: The compound may not be fully dissolved in the assay buffer.
-
Receptor Desensitization: Prolonged exposure to a high-efficacy agonist like this compound can lead to receptor desensitization and internalization, reducing the observable signal over time.
Troubleshooting Steps:
-
Use Low-Binding Plates: Utilize polypropylene or other low-protein-binding plates and pipette tips.
-
Optimize Solubilization: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before further dilution in aqueous buffers. Vortex thoroughly.
-
Minimize Incubation Times: For functional assays, use the shortest incubation time that provides a robust signal to minimize receptor desensitization.
-
Include Appropriate Controls: Always run a vehicle control and a positive control with a well-characterized opioid agonist.
Issue 2: Unexpected Agonist/Antagonist Profile in Functional Assays
Possible Causes:
-
Receptor Subtype Specificity: The observed effect may be a composite of this compound's activity at mu, kappa, and delta receptors, especially in systems expressing multiple receptor subtypes.
-
Biased Agonism: this compound may preferentially activate certain signaling pathways (e.g., G-protein vs. β-arrestin), leading to a functional profile that differs from other agonists.
-
Cellular Context: The downstream signaling pathways and receptor regulation can vary significantly between different cell lines.
Troubleshooting Steps:
-
Use Receptor-Specific Antagonists: Co-incubate with selective antagonists for μOR (e.g., naloxone), κOR (e.g., nor-binaltorphimine), and δOR (e.g., naltrindole) to dissect the contribution of each receptor to the observed effect.
-
Assess Multiple Signaling Readouts: Measure not only G-protein activation (e.g., GTPγS binding) but also other downstream events like β-arrestin recruitment or ERK phosphorylation to characterize the signaling profile more completely.
-
Confirm Receptor Expression: Verify the expression levels of all three opioid receptor subtypes in your experimental system using techniques like Western blot or qPCR.
Issue 3: Atypical Behavioral or Physiological Effects in In Vivo Studies
Possible Causes:
-
Mixed Receptor Pharmacology: The in vivo effects of this compound are a complex interplay of its agonist activity at mu, kappa, and delta receptors. For example, while mu-opioid agonism is typically associated with reward, kappa-opioid agonism can produce dysphoria and aversive effects.[1]
-
Long-Lasting Receptor Occupancy: The prolonged action of this compound can lead to sustained physiological changes that may differ from the acute effects of shorter-acting opioids.
-
Dose-Dependent Effects: The relative contribution of each receptor subtype to the overall effect may change with the dose administered.
Troubleshooting Steps:
-
Dose-Response Studies: Conduct thorough dose-response studies to characterize the full spectrum of behavioral and physiological effects.
-
Use Receptor-Specific Antagonists: Pre-treat animals with selective antagonists for each opioid receptor to determine which receptor is mediating the unexpected effect.
-
Monitor a Range of Parameters: In addition to the primary endpoint, monitor other physiological parameters such as body temperature, locomotor activity, and cardiovascular function to gain a more complete picture of the compound's effects.
-
Vehicle Control: Always include a vehicle-only control group to ensure the observed effects are not due to the administration vehicle itself. A common vehicle for in vivo administration of lipophilic compounds like this compound is a solution of DMSO, Tween 80, and saline. However, the optimal vehicle should be determined empirically.[2]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing the opioid receptor of interest.
-
Radioligand (e.g., [³H]DAMGO for μOR, [³H]DPDPE for δOR, [³H]U-69,593 for κOR).
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Non-specific binding control (e.g., 10 µM naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates and filter mats.
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and either this compound dilution, vehicle, or the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of this compound from a competition binding curve and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Assay
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating G-protein activation at opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well plates and filter mats.
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, GDP (e.g., 10 µM), and the this compound dilutions or vehicle.
-
Pre-incubate at 30°C for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through filter mats.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the radioactivity as described for the radioligand binding assay.
-
Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC50 and maximal stimulation (Emax).
Visualizations
Caption: Signaling pathways of mu, delta, and kappa opioid receptors activated by this compound.
Caption: Logical workflow for troubleshooting unexpected results in experiments with this compound.
References
Validation & Comparative
A Comparative Analysis of BU72 and Other μ-Opioid Agonists' Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the novel μ-opioid agonist BU72 against other well-established μ-opioid agonists, including Morphine, Fentanyl, Buprenorphine, and the standard research agonist DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin). The information is supported by experimental data from in vitro and in vivo studies, with detailed methodologies provided for key experiments.
Data Presentation
The following tables summarize the quantitative data on the binding affinity, functional potency, and efficacy of BU72 in comparison to other μ-opioid agonists.
Table 1: In Vitro μ-Opioid Receptor Binding Affinity and Functional Potency
| Agonist | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) in GTPγS Assay | Maximal Efficacy (% of DAMGO) in GTPγS Assay |
| BU72 | 0.15[1] | 0.054[1] | 121[1] |
| Morphine | 1.5 - 2.5 | 45 - 65 | 87 |
| Fentanyl | 0.3 - 1.4 | 10 - 20 | ~100 |
| Buprenorphine | 0.2 - 1.5 | 1.0 - 5.0 | Partial Agonist (~50-60%) |
| DAMGO | 1.0 - 2.0 | 5.0 - 15.0 | 100 |
Note: Ki, EC50, and Emax values can vary depending on the specific experimental conditions and cell types used.
Table 2: In Vivo Analgesic Potency
| Agonist | Analgesic Potency (ED50, mg/kg) - Hot Plate Test (Mouse) |
| BU72 | 0.002 |
| Morphine | 5.0 - 10.0 |
| Fentanyl | 0.02 - 0.04 |
| Buprenorphine | 0.05 - 0.1 |
Note: ED50 values are highly dependent on the animal model, route of administration, and specific pain assay used.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Opioid Receptor Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the μ-opioid receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human μ-opioid receptor (e.g., CHO-μOR or HEK293-μOR cells).
-
Radioligand: [³H]DAMGO or [³H]Diprenorphine.
-
Test compounds (BU72, Morphine, Fentanyl, Buprenorphine).
-
Standard non-labeled ligand (Naloxone or unlabeled DAMGO).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
The incubation is carried out in the binding buffer at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a standard non-labeled ligand (e.g., 10 µM Naloxone).
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of an agonist in activating G-proteins coupled to the μ-opioid receptor.
Materials:
-
Cell membranes from cells expressing the μ-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test agonists (BU72, Morphine, Fentanyl, Buprenorphine, DAMGO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters or SPA beads.
-
Scintillation counter.
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.
-
The membranes are then incubated with varying concentrations of the test agonist in the presence of [³⁵S]GTPγS.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Basal [³⁵S]GTPγS binding is measured in the absence of any agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The reaction is terminated by rapid filtration or by adding a stop solution if using SPA beads.
-
The amount of [³⁵S]GTPγS bound to the Gα subunit is quantified by scintillation counting.
-
Dose-response curves are generated, and the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values are calculated.
Mouse Hot Plate Analgesia Assay
Objective: To assess the in vivo analgesic efficacy of a compound against a thermal pain stimulus.
Materials:
-
Male or female mice (e.g., C57BL/6 or CD-1).
-
Hot plate apparatus with adjustable temperature.
-
Test compounds (BU72, Morphine, Fentanyl, Buprenorphine) dissolved in a suitable vehicle.
-
Vehicle control (e.g., saline).
Procedure:
-
The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each mouse before drug administration. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Mice are administered the test compound or vehicle via a specific route (e.g., subcutaneous, intraperitoneal).
-
At various time points after drug administration (e.g., 15, 30, 60, 120 minutes), the latency to the nociceptive response on the hot plate is measured again.
-
The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Dose-response curves are constructed to determine the ED50, the dose that produces 50% of the maximum possible effect.
Mandatory Visualization
Signaling Pathways of μ-Opioid Receptor Activation
The following diagram illustrates the primary signaling cascades initiated upon the activation of the μ-opioid receptor by an agonist.
Caption: μ-Opioid receptor signaling pathways.
Experimental Workflow for In Vitro Assays
The following diagram outlines the general workflow for the in vitro receptor binding and functional assays.
Caption: In vitro assay experimental workflow.
Logical Relationship of Efficacy Parameters
This diagram illustrates the relationship between the key parameters used to define the efficacy of a μ-opioid agonist.
Caption: Relationship of opioid efficacy parameters.
References
A Comparative Guide to BU-72 and DAMGO in Mu-Opioid Receptor Activation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two potent mu-opioid receptor (MOR) agonists, BU-72 and DAMGO ([D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin), focusing on their performance in key in vitro receptor activation assays. The information presented is curated from peer-reviewed scientific literature to assist researchers in selecting the appropriate tool for their specific experimental needs.
Introduction to BU-72 and DAMGO
Both BU-72 and DAMGO are widely recognized as potent agonists for the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) critically involved in pain modulation. DAMGO, a synthetic peptide analog of enkephalin, has long been a standard tool in opioid research due to its high affinity and selectivity for the MOR. BU-72, a derivative of the partial agonist buprenorphine, is a highly potent and efficacious morphinan agonist.[1][2] Understanding the distinct functional profiles of these two compounds is crucial for interpreting experimental results and for the development of novel analgesics.
Quantitative Comparison of Receptor Activation
The following tables summarize the available quantitative data for BU-72 and DAMGO across three standard functional assays used to characterize MOR activation: GTPγS binding, cAMP inhibition, and β-arrestin recruitment. These assays measure distinct events in the receptor signaling cascade, from G-protein activation to downstream second messenger modulation and regulatory protein interaction.
Table 1: G-Protein Activation ([³⁵S]GTPγS Binding Assay)
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct readout of G-protein activation.
| Compound | Cell Type | Emax (% of DAMGO) | EC₅₀ (nM) | Reference |
| BU-72 | CHO-hMOR | 121% | Data not available in direct comparison | [1] |
| DAMGO | CHO-hMOR | 100% (Reference) | ~20-50 | [3] |
Table 2: cAMP Inhibition Assay
Activation of the Gi-coupled MOR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This assay quantifies the inhibitory effect of the agonist on forskolin-stimulated cAMP production.
| Compound | Cell Type | Emax (% Inhibition) | IC₅₀ (nM) | Reference |
| BU-72 | Data not available | Data not available | Data not available | |
| DAMGO | HEK-MOR | ~80-90% | ~1-10 | [3] |
Note: Comprehensive data for BU-72 in cAMP inhibition assays is not available in the public domain. Researchers are encouraged to perform head-to-head comparisons to determine its potency and efficacy in this pathway.
Table 3: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin proteins to the activated MOR, a key event in receptor desensitization, internalization, and G-protein-independent signaling.
| Compound | Cell Type | Emax (% of DAMGO) | EC₅₀ (nM) | Reference |
| BU-72 | Data not available | Data not available | Data not available | |
| DAMGO | CHO-K1 OPRM1 | 100% (Reference) | ~10-100 |
Signaling Pathways and Experimental Workflows
The activation of the mu-opioid receptor by agonists like BU-72 and DAMGO initiates a cascade of intracellular events. The two primary signaling pathways are the G-protein dependent pathway, which is associated with analgesia, and the β-arrestin pathway, which is linked to receptor desensitization and some adverse side effects.[4][5]
Signaling Pathway of a Mu-Opioid Receptor Agonist
Caption: Agonist binding to MOR triggers G-protein and β-arrestin pathways.
Experimental Workflow for a [³⁵S]GTPγS Binding Assay
Caption: Workflow for measuring G-protein activation via [³⁵S]GTPγS binding.
Experimental Workflow for a HTRF cAMP Inhibition Assay
Caption: Workflow for cAMP inhibition assay using HTRF technology.
Experimental Workflow for a PathHunter® β-Arrestin Recruitment Assay
Caption: Workflow for β-arrestin recruitment using the PathHunter® assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on commonly used procedures in the field and should be optimized for specific cell lines and laboratory conditions.
[³⁵S]GTPγS Binding Assay
This protocol is adapted from studies characterizing G-protein activation by opioid agonists in Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor (hMOR).
-
Membrane Preparation:
-
Culture CHO-hMOR cells to confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order: assay buffer, GDP (to a final concentration of 10-30 µM), varying concentrations of the test agonist (BU-72 or DAMGO), and cell membranes (5-20 µg of protein).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Basal binding is measured in the absence of an agonist.
-
Plot the specific binding (total binding - non-specific binding) against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model to determine the EC₅₀ and Emax values.
-
cAMP Inhibition Assay (HTRF)
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay for measuring cAMP levels in response to Gi-coupled receptor activation.
-
Cell Culture and Plating:
-
Culture cells expressing the MOR (e.g., HEK293 or CHO) in a suitable medium.
-
Harvest and resuspend the cells in assay buffer.
-
Dispense the cell suspension into a 384-well low-volume white plate.
-
-
Compound Addition and Stimulation:
-
Prepare serial dilutions of the test agonists (BU-72 and DAMGO).
-
Add the agonist solutions to the cell plate.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control to stimulate cAMP production.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentrations using a standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ and Emax values.
-
PathHunter® β-Arrestin Recruitment Assay
This protocol is based on the DiscoverX PathHunter® β-arrestin assay, a widely used enzyme fragment complementation (EFC) technology.[11]
-
Cell Plating:
-
Use the provided PathHunter® cells stably co-expressing the MOR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA).
-
Plate the cells in the supplied 96-well or 384-well assay plates and incubate overnight.
-
-
Agonist Treatment:
-
Prepare serial dilutions of the test agonists (BU-72 and DAMGO).
-
Add the agonist solutions to the cell plate.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Detection:
-
Add the PathHunter® Detection Reagents to the wells according to the manufacturer's protocol.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the chemiluminescent signal.
-
-
Data Analysis:
-
Read the chemiluminescence on a standard plate reader.
-
Plot the relative light units (RLU) against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model to determine the EC₅₀ and Emax values.
-
Conclusion
Both BU-72 and DAMGO are potent mu-opioid receptor agonists. The available data suggests that BU-72 is a highly efficacious agonist for G-protein activation, potentially surpassing the maximal effect of DAMGO. However, a comprehensive understanding of its functional profile, particularly concerning cAMP inhibition and β-arrestin recruitment, requires further direct comparative studies. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such head-to-head comparisons, enabling a more complete characterization of these important research tools and facilitating the discovery of next-generation opioid therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the complex morphinan derivative BU72 as a high efficacy, long-lasting mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohsu.edu [ohsu.edu]
- 4. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 9. revvity.com [revvity.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Unveiling the Binding Specificity of BU72: A Comparative Guide for Opioid Receptor Research
For Immediate Release
This guide provides a comprehensive analysis of the binding specificity of the potent μ-opioid receptor (μOR) agonist, BU72. Designed for researchers, scientists, and drug development professionals, this document presents a detailed comparison of BU72 with other commonly used opioid ligands, supported by quantitative data and detailed experimental protocols. The information herein aims to facilitate informed decisions in the selection of research tools for the study of opioid receptor pharmacology.
Executive Summary
BU72 is a high-affinity agonist for the μ-opioid receptor, demonstrating exceptional potency.[1] This guide summarizes its binding characteristics in comparison to other key opioid receptor ligands: DAMGO, a selective μ-opioid peptide agonist; Buprenorphine, a partial μ-opioid agonist and κ-opioid antagonist; and Fentanyl, a potent synthetic μ-opioid agonist. The data presented underscores the nuanced binding profiles of these compounds, providing a valuable resource for experimental design in opioid-related research.
Comparative Binding Affinities
The binding affinities (Ki) of BU72 and selected alternative opioid ligands for the μ (mu), δ (delta), and κ (kappa) opioid receptors are summarized in the table below. Lower Ki values indicate a higher binding affinity.
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| BU72 | 0.15 (in crude brain membranes)[1], 0.01 (with Gi protein)[1] | Partial agonist (specific Ki not consistently reported)[2][3] | Full agonist (specific Ki not consistently reported)[2][3] |
| DAMGO | 1.23[4] | ~615 | ~615 |
| Buprenorphine | 0.21[5] | High affinity antagonist (specific Ki varies)[6] | High affinity antagonist (specific Ki varies)[6] |
| Fentanyl | 1.35[5] | Higher Ki than μ-receptor | Higher Ki than μ-receptor |
Signaling and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a standard method for determining the binding affinity of an unlabeled compound (competitor) by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the opioid receptor of interest.
-
Radioligand (e.g., [³H]DAMGO for μOR).
-
Unlabeled competitor ligand (e.g., BU72).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the opioid receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[3]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding wells: Cell membranes and radioligand.
-
Non-specific Binding wells: Cell membranes, radioligand, and a high concentration of a non-radiolabeled ligand to saturate the receptors.
-
Competition wells: Cell membranes, radioligand, and varying concentrations of the competitor ligand (e.g., BU72).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[3]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[3]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[3]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified.
Materials:
-
Cell membranes with the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Agonist (e.g., BU72).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding wells: Cell membranes, [³⁵S]GTPγS, and GDP.
-
Agonist-Stimulated Binding wells: Cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the agonist (e.g., BU72).
-
Non-specific Binding wells: Cell membranes, [³⁵S]GTPγS, GDP, and a high concentration of unlabeled GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.[7]
-
Filtration and Washing: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[7]
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings. Plot the agonist-stimulated binding as a function of agonist concentration to determine the EC50 (potency) and Emax (efficacy).
Conclusion
BU72 exhibits exceptionally high affinity and agonist activity at the μ-opioid receptor. Its interactions with δ- and κ-opioid receptors, while present, are less potent. This binding profile makes BU72 a valuable tool for studying the specific roles of the μ-opioid receptor in various physiological and pathological processes. When selecting a ligand for opioid receptor research, the specific binding affinities and functional activities at all opioid receptor subtypes, as detailed in this guide, should be carefully considered to ensure the appropriate tool is chosen for the research question at hand.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Characterization of the complex morphinan derivative BU72 as a high efficacy, long-lasting mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buprenorphine - Wikipedia [en.wikipedia.org]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of BU72 Cross-Reactivity with Opioid Receptors
For Immediate Release
This guide provides a comprehensive comparison of the opioid receptor cross-reactivity of BU72, a potent morphinan derivative. Designed for researchers, scientists, and drug development professionals, this document summarizes binding affinity and functional potency at mu (µ), delta (δ), and kappa (κ) opioid receptors, supported by detailed experimental protocols and signaling pathway diagrams.
Executive Summary
BU72 exhibits a distinct profile of high affinity and efficacy at the µ-opioid receptor (MOR), coupled with significant interactions at δ- and κ-opioid receptors. It acts as a high-efficacy agonist at the µ-opioid receptor, a partial agonist at the δ-opioid receptor, and a full agonist at the κ-opioid receptor. This complex pharmacology underscores the importance of understanding its cross-reactivity for the development of novel therapeutics.
Quantitative Comparison of BU72 Activity at Opioid Receptors
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of BU72 at human cloned opioid receptors.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Efficacy (Emax) [% vs. Standard Agonist] | Agonist Type |
| Mu (µ) | 0.15 (in crude brain membranes)[1], 0.47 (uncoupled to Gi), 0.016 (coupled to Gi)[2] | 0.054[3] | High | High-Efficacy Agonist |
| Delta (δ) | Data not available in searched literature | 0.58[3] | Partial | Partial Agonist[4] |
| Kappa (κ) | Data not available in searched literature | 0.033[3] | Full | Full Agonist[4] |
Experimental Protocols
Radioligand Displacement Binding Assay
This protocol is a standard method for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes expressing the opioid receptor subtype of interest (µ, δ, or κ).
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69593 (for κ).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM).
-
Test compound: BU72 at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of BU72 in the incubation buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of naloxone.
-
The incubation is carried out at 25°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of BU72 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) of BU72 is calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Cell membranes expressing the opioid receptor subtype of interest.
-
[³⁵S]GTPγS.
-
GDP (10 µM).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Test compound: BU72 at various concentrations.
-
Standard agonist for each receptor (e.g., DAMGO for µ).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of BU72 in the assay buffer.
-
The reaction is incubated at 30°C for 60 minutes.
-
The assay is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
The concentration of BU72 that produces 50% of its maximal effect (EC50) is determined.
-
The maximal effect (Emax) is expressed as a percentage of the stimulation observed with a standard full agonist for that receptor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by opioid receptors and the general workflows for the binding and functional assays described.
Caption: General G-protein signaling pathway activated by BU72 at opioid receptors.
Caption: β-Arrestin signaling pathway potentially modulated by BU72.
Caption: Workflow for determining BU72 binding affinity and functional potency.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of the complex morphinan derivative BU72 as a high efficacy, long-lasting mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BU-72 and Fentanyl: Potency, Efficacy, and Safety at the Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent mu-opioid receptor (MOR) agonists: BU-72 and fentanyl. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on a compilation of experimental data from publicly available scientific literature. This document aims to offer an objective comparison of the pharmacological profiles of these two compounds, supported by quantitative data and detailed experimental methodologies.
Introduction
Fentanyl, a synthetic opioid, is a cornerstone in the management of severe pain but is also associated with a high risk of abuse and life-threatening respiratory depression. In the ongoing search for safer and more effective analgesics, novel compounds are continuously being developed and evaluated. One such compound is BU-72, a morphinan derivative that has demonstrated high affinity and efficacy at the MOR. This guide will delve into a side-by-side comparison of their receptor binding, functional activity, in vivo effects, and safety profiles to provide a comprehensive understanding of their pharmacological distinctions.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of BU-72 and fentanyl, providing a quantitative basis for their comparison.
| Compound | Receptor Binding Affinity (Ki) at MOR (nM) | Reference |
| BU-72 | 0.15 | [1] |
| Fentanyl | ~1-2 | [2] |
Table 1: Receptor Binding Affinity. This table compares the equilibrium dissociation constant (Ki) of BU-72 and fentanyl for the mu-opioid receptor (MOR). A lower Ki value indicates a higher binding affinity.
| Compound | GTPγS Binding Assay (EC50, nM) | cAMP Inhibition Assay (IC50, nM) | Reference |
| BU-72 | Data not available | Data not available | |
| Fentanyl | ~32 | ~1-27 | [2][3] |
| Compound | Analgesic Potency (ED50, mg/kg) | Test Model | Reference |
| BU-72 | Highly potent (specific ED50 not available) | Mouse thermal and chemical nociception | [1] |
| Fentanyl | 0.122 | Mouse warm water tail withdrawal | [4] |
Table 3: In Vivo Analgesic Efficacy. This table shows the median effective dose (ED50) required to produce an analgesic effect in animal models. A lower ED50 indicates higher analgesic potency.
| Compound | Primary Safety Concern | Observations | Reference |
| BU-72 | Potential for respiratory depression | Considered too efficacious for human use due to significant respiratory depression activity. | [1] |
| Fentanyl | Respiratory depression | A major dose-limiting side effect and the primary cause of fatality in overdose. |
Table 4: Safety Profile. This table highlights the primary safety concerns associated with BU-72 and fentanyl.
Signaling Pathways and Bias
Both BU-72 and fentanyl exert their effects primarily through the activation of the MOR, a G-protein coupled receptor (GPCR). Upon agonist binding, the MOR can initiate downstream signaling through two main pathways: the G-protein pathway, which is largely responsible for the desired analgesic effects, and the β-arrestin pathway, which has been implicated in some of the adverse effects, such as respiratory depression and tolerance.
The concept of "biased agonism" refers to the ability of a ligand to preferentially activate one signaling pathway over another. An ideal opioid analgesic would be biased towards G-protein signaling and away from β-arrestin recruitment.
Figure 1: MOR Signaling Pathways. This diagram illustrates the activation of the mu-opioid receptor by BU-72 and fentanyl, leading to downstream G-protein and β-arrestin signaling cascades.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.
Figure 2: Radioligand Binding Assay Workflow. A flowchart detailing the key steps in determining the receptor binding affinity of a compound.
Protocol:
-
Membrane Preparation: Cell membranes expressing the mu-opioid receptor are prepared from cultured cells or brain tissue homogenates.
-
Incubation: Membranes are incubated with a constant concentration of a radiolabeled opioid ligand (e.g., [3H]DAMGO) and varying concentrations of the unlabeled test compound (BU-72 or fentanyl).
-
Separation: The reaction is terminated, and bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following receptor stimulation by an agonist.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the MOR are prepared.
-
Incubation: Membranes are incubated with a non-hydrolyzable GTP analog, [35S]GTPγS, in the presence of varying concentrations of the test agonist (BU-72 or fentanyl).
-
Stimulation: Agonist binding to the MOR promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Quantification: The reaction is stopped, and the amount of [35S]GTPγS bound to the G-proteins is measured, usually by filtration and scintillation counting.
-
Data Analysis: A dose-response curve is generated, and the EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined.
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule, following MOR activation.
Protocol:
-
Cell Culture: Whole cells expressing the MOR are used.
-
Stimulation: Cells are pre-treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production. Subsequently, varying concentrations of the test agonist are added.
-
Lysis and Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to determine the IC50 value.
Hot Plate Test (In Vivo Analgesia)
This is a common behavioral test in rodents to assess the analgesic efficacy of a compound against thermal pain.
Figure 3: Hot Plate Test Workflow. A diagram outlining the procedure for assessing the analgesic effect of a compound using the hot plate test in rodents.
Protocol:
-
Acclimatization: Animals (typically mice or rats) are acclimatized to the testing environment.
-
Baseline Measurement: The baseline latency for the animal to exhibit a pain response (e.g., licking a hind paw or jumping) when placed on a heated surface (typically 50-55°C) is recorded. A cut-off time is set to prevent tissue damage.
-
Drug Administration: The test compound (BU-72 or fentanyl) or a vehicle control is administered, usually via subcutaneous or intraperitoneal injection.
-
Post-Treatment Testing: At various time points after drug administration, the latency to the pain response is measured again.
-
Data Analysis: The data is often expressed as the percentage of the maximum possible effect (%MPE) and is used to determine the ED50, which is the dose of the drug that produces an analgesic effect in 50% of the subjects.
Discussion and Conclusion
The compiled data indicates that both BU-72 and fentanyl are highly potent agonists at the mu-opioid receptor. BU-72 exhibits exceptionally high binding affinity, suggesting a strong interaction with the receptor. While specific quantitative data for BU-72 in functional assays was limited in the reviewed literature, its characterization as a highly efficacious agonist with significant in vivo analgesic effects is well-documented.[1]
Fentanyl also demonstrates high affinity and potent functional activity, leading to robust analgesia. However, its therapeutic utility is significantly hampered by a narrow therapeutic window and a high risk of severe respiratory depression. The safety profile of BU-72 also raises concerns, with its high efficacy linked to significant respiratory depression, deeming it too potent for human use in its current form.[1]
The development of safer opioids continues to be a critical area of research. A deeper understanding of the structural and functional differences between compounds like BU-72 and fentanyl, particularly concerning their signaling bias, is crucial for the rational design of next-generation analgesics with improved safety profiles. Future research should focus on elucidating the precise mechanisms by which these compounds differentially engage G-protein and β-arrestin pathways to guide the development of biased agonists that retain analgesic efficacy while minimizing life-threatening side effects.
References
BU-72: A Comprehensive Comparison Guide for Opioid Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of BU-72 with other key reference compounds used in opioid research. BU-72, a complex morphinan derivative, has emerged as a valuable tool for investigating opioid receptor pharmacology due to its unique binding profile and potent agonist activity. This document offers a detailed analysis of its performance, supported by experimental data, to assist researchers in selecting the appropriate reference compounds for their studies.
Section 1: Comparative Analysis of Opioid Receptor Binding and Functional Activity
The selection of a reference compound in opioid research is critically dependent on its affinity (Ki) and functional potency (EC50) at the various opioid receptors: mu (µ), delta (δ), and kappa (κ). BU-72 exhibits exceptionally high affinity and efficacy, particularly at the mu-opioid receptor.[1][2] The following tables summarize the quantitative data for BU-72 in comparison to standard opioid reference compounds.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu (µ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor |
| BU-72 | 0.15 [3] | Partial Agonist [3] | Full Agonist [3] |
| DAMGO | 0.8 - 2.5[4][5] | 10 - 50 | >1000 |
| Morphine | 1.2 - 4.0[4][6] | 68.5[7] | 200 - 400 |
| Fentanyl | 1.2 - 1.6[6][8] | 242.5[7] | >1000 |
| Buprenorphine | < 1[9] | ~5 | ~10 |
Note: Ki values can vary based on experimental conditions and tissue/cell preparations.
Table 2: Opioid Receptor Functional Activity (EC50, nM)
| Compound | Mu (µ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor |
| BU-72 | 0.054 [10] | 0.58 (Partial) [10] | 0.033 (Full) [10] |
| DAMGO | 28[11] | - | - |
| Morphine | 50 - 100[12] | 1101[7] | - |
| Fentanyl | 1.7 - 32[8] | 2039[7] | - |
| Buprenorphine | < 0.1[8] | - | - |
Note: EC50 values represent the concentration of an agonist that produces 50% of the maximal response and can differ based on the specific functional assay used.
Section 2: Key Experimental Protocols in Opioid Research
Accurate and reproducible data are paramount in opioid research. This section details the methodologies for three key in vitro assays used to characterize opioid compounds.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Protocol:
-
Membrane Preparation: Homogenize brain tissue or cells expressing the opioid receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.[13]
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 20 µg protein), a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]-DAMGO for the mu-receptor), and varying concentrations of the unlabeled test compound (e.g., BU-72).[9][13]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[2][13]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR), such as an opioid receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, NaCl, and GDP.
-
Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of the agonist (e.g., BU-72), and [35S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for the binding of [35S]GTPγS to the activated G-proteins.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of [35S]GTPγS bound to the G-proteins on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.[14]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the opioid receptor upon agonist binding, a key step in receptor desensitization and an indicator of biased agonism.
Protocol:
-
Cell Culture: Use a cell line stably co-expressing the opioid receptor of interest and a β-arrestin fusion protein (e.g., β-arrestin-β-galactosidase).
-
Assay Setup: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Agonist Stimulation: Add varying concentrations of the test agonist (e.g., BU-72) to the cells and incubate for a specific period (e.g., 60-90 minutes) at 37°C.
-
Detection: Add a chemiluminescent substrate for the reporter enzyme (e.g., β-galactosidase). The recruitment of β-arrestin to the receptor brings the enzyme fragments together, reconstituting its activity and generating a luminescent signal.
-
Quantification: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the agonist concentration to obtain a dose-response curve and determine the EC50 and Emax values for β-arrestin recruitment.[12][15]
Section 3: Visualization of Opioid Receptor Signaling Pathways
The binding of an opioid agonist to the mu-opioid receptor initiates two primary signaling cascades: the G-protein dependent pathway, which is associated with analgesia, and the β-arrestin pathway, which is linked to side effects like respiratory depression and tolerance.
Figure 1: G-Protein Dependent Signaling Pathway of BU-72
Figure 2: β-Arrestin Mediated Signaling Pathway of BU-72
Figure 3: Experimental Workflow for Opioid Compound Characterization
Conclusion
BU-72 serves as a powerful reference compound in opioid research, characterized by its exceptionally high affinity and efficacy at the mu-opioid receptor. Its distinct pharmacological profile, when compared to classical opioids like morphine and fentanyl, as well as partial agonists like buprenorphine, provides a valuable tool for dissecting the molecular mechanisms of opioid receptor function and for the development of novel analgesics with improved therapeutic profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to effectively utilize BU-72 and other reference compounds in their investigations.
References
- 1. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assays [bio-protocol.org]
- 3. ClinPGx [clinpgx.org]
- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Activation of the μ‐opioid receptor by alicyclic fentanyls: Changes from high potency full agonists to low potency partial agonists with increasing alicyclic substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zenodo.org [zenodo.org]
- 10. Functional Selectivity at the μ-Opioid Receptor: Implications for Understanding Opioid Analgesia and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Down-regulation of mu-opioid receptor by full but not partial agonists is independent of G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of BU-72 Induced Analgesia: Reproducibility and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic properties of BU-72, a potent morphinan derivative, with the classical opioid morphine. The following sections detail the reproducibility of its analgesic effects, present comparative quantitative data, outline the experimental protocols used in these assessments, and illustrate the underlying signaling pathways.
Comparative Analgesic Efficacy and Receptor Binding
BU-72 has demonstrated potent and long-lasting antinociceptive effects in preclinical studies.[1] Its high affinity for the mu-opioid receptor is a key characteristic. The following tables summarize the receptor binding affinities and the in vivo analgesic potency of BU-72 in comparison to morphine, primarily drawing from the foundational study by Neilan et al. (2004).
| Compound | Receptor | Binding Affinity (Ki, nM) |
| BU-72 | μ (mu) | 0.4 ± 0.1 |
| δ (delta) | 13 ± 2 | |
| κ (kappa) | 1.8 ± 0.3 | |
| Morphine | μ (mu) | 2.5 ± 0.4 |
| δ (delta) | 230 ± 50 | |
| κ (kappa) | 36 ± 5 |
Table 1: Receptor Binding Affinities of BU-72 and Morphine. Data represents the mean ± SEM.
| Compound | Test | ED50 (mg/kg, s.c.) |
| BU-72 | Hot-Plate (Mouse) | 0.0023 (0.0017-0.0031) |
| Tail-Flick (Mouse) | 0.0034 (0.0025-0.0046) | |
| Morphine | Hot-Plate (Mouse) | 5.3 (4.1-6.8) |
| Tail-Flick (Mouse) | 4.8 (3.7-6.2) |
Table 2: In Vivo Analgesic Potency of BU-72 and Morphine in Mice. ED50 values are presented with 95% confidence intervals.
Reproducibility of Analgesic Effects
While specific multi-study analyses on the reproducibility of BU-72's effects are limited, the consistency of the data within the seminal study by Neilan et al. (2004), as indicated by the narrow confidence intervals for the ED50 values, suggests a reliable and reproducible analgesic response. The established protocols for the hot-plate and tail-flick tests are standardized assays widely used in pharmacology to ensure the reproducibility of nociceptive testing.[2]
Experimental Protocols
The following are detailed methodologies for the key in vivo analgesic assays used to characterize BU-72.
Hot-Plate Test
The hot-plate test is a widely used method to assess thermal pain sensitivity.[2]
Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent glass cylinder is used to confine the mouse to the heated surface.
Procedure:
-
Male ICR mice (20-25 g) are used for the experiment.
-
A baseline latency to a nociceptive response (licking of a hind paw or jumping) is determined for each mouse before drug administration. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
-
Animals are administered either BU-72, morphine, or a vehicle control subcutaneously (s.c.).
-
At various time points post-injection (e.g., 15, 30, 60, 120, and 240 minutes), each mouse is placed on the hot plate, and the latency to the first nociceptive response is recorded.
-
The data is typically expressed as the percentage of maximal possible effect (% MPE), calculated using the formula: % MPE = [(test latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Tail-Flick Test
The tail-flick test is another common method to evaluate the analgesic effects of compounds against thermal stimuli.
Apparatus: A tail-flick analgesiometer that focuses a high-intensity light beam on the ventral surface of the mouse's tail.
Procedure:
-
Male ICR mice (20-25 g) are gently restrained, allowing the tail to be positioned in the apparatus.
-
A baseline reaction time, the latency to flick the tail away from the heat source, is recorded for each mouse. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Following baseline measurement, mice are injected subcutaneously with BU-72, morphine, or a vehicle.
-
The tail-flick latency is measured at various intervals after drug administration.
-
Analgesic effect is quantified as the % MPE, calculated similarly to the hot-plate test.
Signaling Pathways and Experimental Workflow
The analgesic effects of BU-72 are mediated through its action as a potent agonist at the mu-opioid receptor, which is a G-protein coupled receptor (GPCR).
Caption: Signaling pathway of BU-72 at the mu-opioid receptor.
Caption: A typical experimental workflow for analgesic testing.
Conclusion
BU-72 is a highly potent mu-opioid receptor agonist with a significantly greater analgesic efficacy than morphine in rodent models of acute thermal pain.[1] The established and standardized experimental protocols for assessing analgesia, such as the hot-plate and tail-flick tests, provide a reliable framework for evaluating its effects, suggesting good reproducibility. The long-lasting action of BU-72, coupled with its high potency, makes it a valuable tool for research into opioid pharmacology and a potential lead compound for the development of novel analgesics. However, its high efficacy may also be associated with a greater potential for side effects, a critical consideration for any translational research.[1][3] Further studies are warranted to fully characterize its side-effect profile and to explore its therapeutic potential in more detail.
References
A Comparative Analysis of BU72 and Novel Synthetic Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the potent morphinan derivative BU72 against a selection of novel synthetic opioids (NSOs) that have become prevalent in recent years. The information presented is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development, offering a comparative perspective on the in vitro and in vivo properties of these compounds.
Introduction
BU72 is a high-affinity, high-efficacy µ-opioid receptor (MOR) agonist, also exhibiting partial agonism at the delta-opioid receptor (DOR) and full agonism at the kappa-opioid receptor (KOR)[1][2][3]. While its potent and long-lasting antinociceptive effects have been well-documented, its high efficacy has been associated with significant respiratory depression, limiting its therapeutic potential[1][2][3]. In parallel, the emergence of novel synthetic opioids (NSOs), often clandestinely synthesized and distributed, presents a significant public health challenge. These compounds, which include fentanyl analogs and other distinct chemical classes such as the nitazene series, are characterized by their extreme potency, primarily mediated through the µ-opioid receptor[4][5][6][7]. This guide aims to juxtapose the pharmacological profiles of BU72 and selected NSOs to provide a clearer understanding of their relative potencies and receptor interactions.
Quantitative Data Comparison
The following tables summarize the key in vitro and in vivo pharmacological parameters for BU72 and a selection of novel synthetic opioids. It is important to note that the data are compiled from various studies and experimental conditions may differ. Direct comparisons should, therefore, be made with caution.
Table 1: In Vitro Receptor Binding Affinity (Ki) and Functional Activity (EC50, Emax) at the µ-Opioid Receptor
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Maximal Efficacy (Emax, % vs. DAMGO) | System / Assay |
| BU72 | 0.15 | 0.054 (µOR) | 121% | Mouse brain membranes / CHO cells, [35S]GTPγS |
| Isotonitazene | 0.05 - 0.06 | 0.71 - 0.99 | Not significantly different from DAMGO | CHO-MOR cells / Rat membrane homogenates, [35S]GTPγS |
| Metonitazene | 0.22 - 0.23 | 10.0 - 19.1 | Not significantly different from DAMGO | CHO-MOR cells / Rat membrane homogenates, [35S]GTPγS |
| Piperidylthiambutene | - | 180 (βarr2); 443 (mini-Gi) | 130% (βarr2); 349% (mini-Gi) | MOR-βarr2 / MOR-mini-Gi assays |
| U-47700 | 11.1 | - | - | Rat brain tissue |
Table 2: In Vivo Analgesic Potency (ED50)
| Compound | Analgesic Potency (ED50, mg/kg) | Route of Administration | Animal Model / Assay |
| BU72 | Potent and long-lasting | - | Mouse (thermal and chemical nociception), Monkey (thermal nociception) |
| Isotonitazene | 0.00156 | i.v. | Mouse / Tail flick |
| Fentanyl | 0.00578 | i.v. | Mouse / Tail flick |
| Morphine | 2.35 | i.v. | Mouse / Tail flick |
| U-47700 | 0.5 | s.c. | Rat / Hot plate |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for a comprehensive understanding of the data presented.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Brain tissue (e.g., from rodents) or cells expressing the opioid receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]DAMGO for MOR) of a known concentration and various concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[8].
In Vitro Functional Assays ([35S]GTPγS Binding Assay)
Objective: To measure the functional activity (EC50 and Emax) of a compound at a G-protein coupled receptor.
General Protocol:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the opioid receptor are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound.
-
Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximum effect (Emax) relative to a standard full agonist (e.g., DAMGO) are determined from the concentration-response curve.
In Vivo Analgesia Assays (Hot Plate and Tail Flick Tests)
Objective: To assess the analgesic potency (ED50) of a compound in animal models.
Hot Plate Test:
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).
-
Procedure: The animal (e.g., a rat or mouse) is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.
-
Drug Administration: The test compound is administered, and the latency is measured at different time points after administration.
-
Data Analysis: The dose of the compound that produces a 50% maximal possible effect (%MPE) is calculated as the ED50.
Tail Flick Test:
-
Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.
-
Procedure: The tail is exposed to the heat source, and the time taken for the animal to "flick" its tail away from the heat is measured as the tail-flick latency.
-
Drug Administration and Measurement: Similar to the hot plate test, the compound is administered, and latencies are recorded over time.
-
Data Analysis: The ED50 is determined as the dose that produces a 50% increase in the baseline tail-flick latency.
Visualizations
Mu-Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of the µ-opioid receptor upon agonist binding.
Experimental Workflow for In Vitro Assays
Caption: Workflow for determining in vitro receptor binding and functional activity.
Logical Relationship in Pharmacological Comparison
Caption: Logical flow for the pharmacological comparison of opioid compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the complex morphinan derivative BU72 as a high efficacy, long-lasting mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Pharmacological characterization of novel synthetic opioids: Isotonitazene, metonitazene, and piperidylthiambutene as potent μ-opioid receptor agonists [pubmed.ncbi.nlm.nih.gov]
- 6. X-MOL [m.x-mol.net]
- 7. researchgate.net [researchgate.net]
- 8. 3.3. Biology—Opioid Binding Assay [bio-protocol.org]
A Structural Showdown: BU-72-Bound and Antagonist-Bound μ-Opioid Receptors
The μ-opioid receptor (μOR), a key player in pain management and addiction, adopts distinct structural conformations upon binding to activating agonists versus inhibitory antagonists. This guide provides a detailed structural comparison of the μOR in its active state, bound to the potent agonist BU-72, and its inactive state, complexed with antagonists such as β-funaltrexamine (β-FNA). Understanding these differences at a molecular level is crucial for the rational design of safer and more effective analgesics.
At a Glance: Key Structural and Functional Differences
The binding of an agonist like BU-72 initiates a cascade of conformational changes that lead to G-protein signaling and analgesia. In contrast, antagonists lock the receptor in an inactive state, preventing signaling. While the changes within the direct binding pocket are subtle, the global conformational shifts, particularly in the transmembrane helices, are substantial.
| Feature | BU-72-Bound μOR (Active State) | Antagonist-Bound μOR (Inactive State) | Reference |
| PDB ID | 5C1M | 4DKL (β-FNA-bound) | [1] |
| Resolution | 2.1 Å | 2.8 Å | [2][3] |
| Overall Conformation | Active | Inactive | [1] |
| Transmembrane Helix 6 (TM6) | Undergoes an outward displacement of ~10 Å on the intracellular side. | Inward position, contributing to a closed intracellular cavity. | [4] |
| G-Protein Binding Cavity | Open, accessible for G-protein coupling. | Occluded. | [4] |
| Ionic Lock | Broken. | Intact polar interaction between Arg165 (TM3) and Thr279 (TM6) stabilizes the inactive state. | [4] |
| Agonist Affinity (BU-72) | High affinity (pM range), increased in the presence of G-protein mimetics. | Lower affinity. | [2][5] |
Delving into the Binding Pocket: Subtle Yet Significant Interactions
Despite the dramatic global changes, the binding orientation of the morphinan scaffold of BU-72 is remarkably similar to that of the morphinan antagonist β-FNA.[2] Both ligands occupy the same orthosteric binding site.[6] The key differences lie in the specific interactions that stabilize either the active or inactive conformation.
Key Residue Interactions:
| Ligand | Interacting Residue | Interaction Type | Significance | Reference |
| BU-72 (Agonist) | D1473.32 | Ionic Interaction | A conserved interaction also seen with antagonists. | [2] |
| H2976.52 | Water-mediated H-bond | Part of an extended polar network in the active state. | [2] | |
| Y1483.33 | Part of the extended polar network. | Contributes to stabilizing the active conformation. | [2] | |
| W2936.48 | Aromatic stacking | Agonists stabilize a specific rotamer of this "toggle switch" residue, which is linked to receptor activation. | [1][2] | |
| β-FNA (Antagonist) | D1473.32 | Ionic Interaction | Anchors the ligand in the binding pocket. | [2] |
| H2976.52 | Water-mediated H-bond | A similar interaction to agonists, but within a less extensive polar network. | [7] |
Signaling Pathways: Activation vs. Blockade
The structural state of the μOR directly dictates its signaling output. Agonist binding triggers a conformational change that allows the receptor to couple with and activate intracellular heterotrimeric G-proteins (primarily of the Gi/o family). This initiates a downstream signaling cascade responsible for analgesia. Antagonists, by stabilizing the inactive conformation, prevent this coupling and subsequent signaling.
Experimental Protocols: Unveiling the Structures
The atomic-level understanding of the μOR's conformational states was made possible through high-resolution structural biology techniques, primarily X-ray crystallography.
General Protocol for μOR Structure Determination by X-ray Crystallography:
-
Receptor Expression and Purification: The murine μ-opioid receptor is overexpressed in insect cells (Sf9) using a baculovirus system. The receptor is then solubilized from the cell membranes using detergents and purified via affinity chromatography.
-
Complex Formation and Stabilization:
-
For the Active State: The purified receptor is incubated with the agonist BU-72. To stabilize the transient active conformation for crystallization, a G-protein mimetic camelid antibody fragment (nanobody, e.g., Nb39) is added.[2] This nanobody binds to the intracellular face of the receptor, mimicking the effect of a G-protein and increasing the affinity of the agonist.[2][5]
-
For the Inactive State: The receptor is incubated with an irreversible antagonist, such as β-funaltrexamine (β-FNA).[3]
-
-
Crystallization: The stabilized receptor-ligand complex is reconstituted into a lipidic mesophase (e.g., monoolein), which provides a membrane-like environment conducive to forming well-ordered crystals.[2] Crystallization conditions are screened to find the optimal precipitant and temperature.
-
Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction patterns are collected and processed to determine the three-dimensional electron density map, from which the atomic model of the receptor-ligand complex is built and refined.[2]
References
- 1. Designing Safer Analgesics via μ-Opioid Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of the µ-opioid receptor bound to a morphinan antagonist [ideas.repec.org]
- 4. researchgate.net [researchgate.net]
- 5. biblio.vub.ac.be [biblio.vub.ac.be]
- 6. mdpi.com [mdpi.com]
- 7. Structural Basis of μ-Opioid Receptor-Targeting by a Nanobody Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Profile of BU72: A Comparative Analysis of In Vitro Potency and In Vivo Efficacy
A detailed examination of the synthetic opioid BU72 reveals a compound of exceptionally high in vitro potency at the mu-opioid receptor (MOR), which translates to profound in vivo analgesic effects. However, this potent analgesic activity is intrinsically linked with significant respiratory depression, a critical consideration in the development of safer opioid-based therapeutics. This guide provides a comparative analysis of BU72 against the benchmark opioid, morphine, supported by experimental data and detailed methodologies.
In Vitro Potency: High Affinity and Efficacy at the Mu-Opioid Receptor
BU72 exhibits a remarkable affinity and efficacy for the mu-opioid receptor (MOR), the primary target for opioid analgesics. In vitro studies consistently demonstrate its high potency in binding to and activating this receptor.
Binding affinity is a measure of how tightly a ligand binds to a receptor and is often expressed as the inhibition constant (Ki). Functional potency, which reflects the concentration of a ligand required to elicit a functional response, is typically measured using assays such as the GTPγS binding assay, which quantifies the activation of G-proteins, a key step in opioid receptor signaling. The potency in this assay is expressed as the half-maximal effective concentration (EC50).
| Compound | Receptor Binding Affinity (Ki, nM) at MOR | Notes |
| BU72 | ~0.1 - 0.4 | Exhibits exceptionally high affinity for the mu-opioid receptor. |
| Morphine | ~1 - 10 | Standard agonist with high affinity. |
| DAMGO | ~1 - 5 | A synthetic opioid peptide and standard full agonist for the mu-opioid receptor. |
Table 1: In Vitro Receptor Binding Affinity of BU72 and Reference Opioids at the Mu-Opioid Receptor.
In Vivo Efficacy: Potent Analgesia Counterbalanced by Respiratory Depression
The high in vitro potency of BU72 translates to potent and long-lasting analgesic effects in animal models. However, this desired therapeutic effect is accompanied by a significant and dose-dependent depression of respiratory function, a major limiting side effect of opioid analgesics.
The analgesic efficacy is commonly assessed using the hot plate test, which measures the latency of an animal to react to a thermal stimulus. Respiratory effects are typically quantified using whole-body plethysmography, which measures parameters such as breathing frequency and tidal volume. The potency in these in vivo assays is often expressed as the half-maximal effective dose (ED50).
| Compound | Analgesia (Hot Plate Test) ED50 (mg/kg, s.c. in mice) | Respiratory Depression ED50 (mg/kg, s.c. in mice) | Therapeutic Index (RD50/Analgesia ED50) |
| BU72 | Data not available for direct comparison | Data not available for direct comparison | Not available |
| Morphine | ~5-10 | ~10-20 | ~2 |
Table 2: In Vivo Efficacy of BU72 and Morphine in Mice. While specific ED50 values for BU72 are not available for a direct side-by-side comparison, qualitative reports indicate it is significantly more potent than morphine in producing both analgesia and respiratory depression.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Materials:
-
Cell membranes expressing the mu-opioid receptor.
-
Radioligand (e.g., [³H]DAMGO).
-
Test compound (BU72 or morphine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for Functional Potency (EC50)
This functional assay measures the ability of a compound to activate G-proteins coupled to a receptor, providing a measure of its efficacy and potency as an agonist.
Materials:
-
Cell membranes expressing the mu-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
Test compound (BU72, DAMGO, or morphine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with the test compound at various concentrations.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate for a specific time at a controlled temperature to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
The concentration of the test compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding is the EC50 value.
Hot Plate Test for Analgesia
This behavioral assay is used to assess the analgesic properties of a compound by measuring the reaction time of an animal to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Test animals (e.g., mice).
-
Test compound (BU72 or morphine) and vehicle control.
Procedure:
-
Determine the baseline latency by placing each animal on the hot plate (e.g., set to 55°C) and recording the time it takes for the animal to exhibit a pain response (e.g., licking a hind paw or jumping). A cut-off time is set to prevent tissue damage.
-
Administer the test compound or vehicle to the animals (e.g., via subcutaneous injection).
-
At various time points after administration, place the animals back on the hot plate and measure their reaction latency.
-
An increase in the reaction latency compared to the baseline and vehicle-treated animals indicates an analgesic effect.
-
Dose-response curves are generated to determine the ED50 for analgesia.
Whole-Body Plethysmography for Respiratory Function
This non-invasive technique is used to measure respiratory parameters in conscious, unrestrained animals.
Materials:
-
Whole-body plethysmograph chamber.
-
Pressure transducer.
-
Data acquisition and analysis software.
-
Test animals (e.g., mice).
-
Test compound (BU72 or morphine) and vehicle control.
Procedure:
-
Calibrate the plethysmograph system.
-
Place the animal in the chamber and allow it to acclimate.
-
Record baseline respiratory parameters, including respiratory frequency (breaths per minute) and tidal volume (the volume of air inhaled or exhaled in a single breath).
-
Administer the test compound or vehicle.
-
Continuously monitor and record the respiratory parameters for a set period.
-
A decrease in respiratory frequency and/or tidal volume indicates respiratory depression.
-
Dose-response curves are generated to determine the ED50 for respiratory depression.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mu-opioid receptor signaling pathway and the general workflow of the in vitro and in vivo experiments described.
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Safety Operating Guide
Proper Disposal of BU 72: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of BU 72, a potent morphinan derivative used in pharmacological research. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain compliance with regulatory standards for controlled substances. Researchers, scientists, and drug development professionals are advised to follow these step-by-step guidelines for the safe handling and disposal of this compound.
Essential Safety and Handling Precautions
This compound is an extremely potent µ-opioid receptor agonist and should be handled with extreme caution.[1][2][3] All operations involving this compound must be conducted in a designated controlled substance handling area, typically within a certified chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.
| Personal Protective Equipment (PPE) for Handling this compound |
| Gloves |
| Eye Protection |
| Lab Coat |
| Respiratory Protection |
Disposal Pathways for this compound
As a controlled substance, the disposal of this compound is regulated by the Drug Enforcement Administration (DEA).[2] There are two primary, compliant disposal pathways for research quantities of this compound. The choice of pathway will depend on institutional policies and the quantity of waste.
| Disposal Pathway | Description | Key Requirements |
| Reverse Distributor | Unwanted or expired this compound is transferred to a DEA-registered reverse distributor for final disposal. | Requires completion of DEA Form 222 for transfer of Schedule I and II substances.[1] All transfers must be meticulously documented. |
| On-Site Destruction | This compound is rendered "non-retrievable" within the laboratory before being disposed of as chemical waste. | Requires a detailed, documented procedure, witnessed by at least two authorized individuals, and completion of DEA Form 41.[2] |
Experimental Protocol: On-Site Chemical Inactivation of this compound
The following protocol describes a general method for the chemical degradation of potent opioids to render them non-retrievable. This protocol must be validated by the research facility for its effectiveness in degrading this compound specifically. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Principle: This method utilizes a strong oxidizing agent, such as potassium permanganate in an acidic medium, to chemically alter the this compound molecule, rendering it pharmacologically inactive.
Materials:
-
This compound waste (in solid or solution form)
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)
-
pH indicator strips
-
Appropriate glass beakers and stir bars
-
Magnetic stir plate
-
Chemical fume hood
Procedure:
-
Preparation:
-
Don all required PPE and perform the entire procedure within a certified chemical fume hood.
-
Quantify the amount of this compound to be destroyed and record it on the DEA Form 41.
-
-
Dissolution (if applicable):
-
If the this compound waste is in solid form, dissolve it in a minimal amount of an appropriate solvent (e.g., water or a dilute acid solution).
-
-
Acidification:
-
Slowly and with constant stirring, add a sufficient amount of concentrated sulfuric acid to the this compound solution to create a strongly acidic environment (pH < 2). Exercise extreme caution as this step is exothermic.
-
-
Oxidation:
-
While stirring vigorously, slowly add a saturated solution of potassium permanganate. The solution should turn a deep purple color.
-
Continue to add the potassium permanganate solution until the purple color persists for at least one hour, indicating an excess of the oxidizing agent.
-
-
Neutralization of Oxidant:
-
Slowly add a solution of sodium bisulfite or sodium metabisulfite to the reaction mixture until the purple color disappears and the solution becomes colorless or pale yellow. This step neutralizes the excess potassium permanganate.
-
-
Final pH Adjustment:
-
Carefully neutralize the solution to a pH between 6.0 and 8.0 by adding a suitable base (e.g., sodium hydroxide solution). Monitor the pH using indicator strips.
-
-
Final Disposal:
-
The resulting solution, once confirmed to be free of active this compound through appropriate analytical methods (e.g., HPLC), can be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
-
Documentation:
-
Complete the DEA Form 41 with all required information, including the date, quantity of this compound destroyed, method of destruction, and the signatures of two authorized witnesses.
-
Retain a copy of the completed DEA Form 41 for a minimum of two years.[2]
-
Diagrams
Caption: Logical workflow for the proper disposal of this compound.
Caption: Signaling pathway for the chemical inactivation of this compound.
References
BU 72: Personal Protective Equipment and Handling Guidelines
Providing comprehensive safety and logistical information for handling chemical compounds is critical for the protection of researchers and the integrity of scientific work. However, "BU 72" is not a recognized chemical identifier in publicly available databases. It is likely an internal laboratory code, an abbreviation for a more complex name, or a novel substance not yet in the public domain. Without a specific chemical name or Chemical Abstracts Service (CAS) number, it is impossible to provide accurate and reliable information on personal protective equipment (PPE), handling, and disposal.
For the safety of all personnel, it is imperative to obtain the specific chemical identity of "this compound" before any handling or experimental work is undertaken. The following information is provided as a general guide for handling unknown or novel chemical compounds in a research and development setting. This guidance should be supplemented with a thorough risk assessment once the specific hazards of "this compound" are known.
General Safety Precautions for Unknown Compounds
When the identity and hazards of a chemical are unknown, it must be treated as a substance with high potential toxicity. The following minimum precautions should be taken:
1. Engineering Controls:
-
Work should be conducted in a properly functioning chemical fume hood with a tested and certified face velocity.
-
Ensure adequate ventilation in all areas where the compound is stored or handled.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and unforeseen reactions.
-
Hand Protection: Chemical-resistant gloves are required. The specific type of glove material (e.g., nitrile, neoprene, butyl rubber) should be chosen based on the chemical class, if known. If the chemical class is unknown, a glove with broad chemical resistance should be selected, and gloves should be changed frequently.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or a full chemical-protection suit should be worn.[1]
-
Respiratory Protection: If there is a risk of aerosol or vapor generation and the work cannot be contained within a fume hood, a NIOSH-certified respirator with the appropriate cartridges is necessary.[1] Proper fit testing and training are essential for respirator use.
3. Hygiene Practices:
-
Avoid all direct contact with the substance.[1]
-
Do not eat, drink, or smoke in laboratory areas.[1]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Remove all PPE before leaving the laboratory.
Operational and Disposal Plans
Standard Operating Procedure (SOP) Workflow:
The following diagram outlines a general workflow for handling an unknown compound like "this compound".
Caption: General workflow for handling unknown chemical compounds.
Waste Disposal:
-
All waste contaminated with "this compound" must be treated as hazardous waste.
-
Waste should be segregated into appropriate, clearly labeled containers.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Do not dispose of "this compound" down the drain or in regular trash.
Data Presentation
Without specific data on "this compound," the following tables are provided as templates for summarizing key safety information once it becomes available from a Safety Data Sheet (SDS) or other reliable source.
Table 1: Personal Protective Equipment for this compound
| Protection Type | Minimum Requirement |
| Eye/Face Protection | Chemical safety goggles and face shield |
| Hand Protection | Chemical-resistant gloves (specify material based on SDS) |
| Body Protection | Flame-resistant lab coat; chemical-resistant apron for splash hazards |
| Respiratory Protection | NIOSH-certified respirator with appropriate cartridges (if not in a fume hood) |
Table 2: Exposure Limits and Emergency Procedures for this compound
| Parameter | Value (to be filled in) | First Aid Measures (to be filled in) |
| Permissible Exposure Limit (PEL) | Inhalation: | |
| Threshold Limit Value (TLV) | Skin Contact: | |
| Lethal Dose (LD50) | Eye Contact: | |
| Lethal Concentration (LC50) | Ingestion: |
Experimental Protocols
Detailed experimental protocols cannot be provided without understanding the chemical properties and intended use of "this compound." Any protocol should be developed as part of a formal risk assessment process and should include step-by-step procedures that minimize exposure and risk.
To proceed safely, it is essential to:
-
Positively identify "this compound." This includes obtaining the full chemical name and, ideally, the CAS number.
-
Obtain the Safety Data Sheet (SDS) for the compound. The SDS will provide specific information on hazards, handling, storage, and emergency procedures.
-
Conduct a thorough, substance-specific risk assessment before beginning any work.
By prioritizing safety and adhering to established protocols for handling unknown substances, researchers can protect themselves and their colleagues while advancing scientific discovery.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
